4-Sulfanylbutanamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64858-83-9 |
|---|---|
Molecular Formula |
C4H9NOS |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
4-sulfanylbutanamide |
InChI |
InChI=1S/C4H9NOS/c5-4(6)2-1-3-7/h7H,1-3H2,(H2,5,6) |
InChI Key |
SLFZWKBTTILTLU-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)N)CS |
Origin of Product |
United States |
Foundational & Exploratory
4-Sulfanylbutanamide: A Theoretical and Structural Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Sulfanylbutanamide. Due to a lack of extensive experimental data in the public domain for this specific molecule, this document focuses on its fundamental chemical characteristics, predicted properties, and potential synthetic pathways. The information presented herein is based on the well-established principles of organic chemistry and the known reactivity of its constituent functional groups: a primary amide and a terminal thiol.
Chemical Structure and Identification
This compound, also known as 4-mercaptobutanamide, is a bifunctional organic molecule. Its structure consists of a four-carbon aliphatic chain with a primary amide group at one terminus and a thiol (sulfhydryl) group at the other.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₉NOS |
| Molecular Weight | 119.19 g/mol |
| SMILES | C(CC(N)=O)CS |
| InChI Key | InChI=1S/C4H9NOS/c5-4(7)2-1-3-8/h8H,1-3H2,(H2,5,7) |
Predicted Chemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Boiling Point | ~150-170 °C at 760 mmHg | Estimated based on similar functionalized alkanes. |
| Melting Point | Not readily predictable | Likely a low-melting solid or a high-boiling liquid at room temperature. |
| Water Solubility | Moderately soluble | The amide and thiol groups can participate in hydrogen bonding, enhancing water solubility. |
| pKa (Thiol) | ~10-11 | Typical for an aliphatic thiol. |
| LogP | ~0.5 - 1.5 | Indicates a relatively low lipophilicity. |
Chemical Reactivity and Potential Biological Roles
The chemical reactivity of this compound is dictated by its two functional groups:
-
Amide Group: The amide functional group is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield 4-sulfanylbutanoic acid and ammonia. It can also be a hydrogen bond donor and acceptor.
-
Thiol Group: The thiol group is a key reactive center. It is susceptible to oxidation, which can lead to the formation of disulfides, sulfonic acids, or other oxidized sulfur species. Thiols are also nucleophilic and can participate in reactions such as Michael additions and the formation of thioethers.
Given the presence of a reactive thiol group, this compound has the potential to act as a reducing agent or a scavenger of reactive oxygen species. In a biological context, thiols are known to interact with metal ions and can play a role in enzyme inhibition or modulation. However, no specific biological activities for this compound have been reported.
Potential Synthetic Pathway
A plausible method for the synthesis of this compound would involve the amidation of a suitable carboxylic acid precursor that already contains the thiol group or a protected version of it. A common strategy involves the use of a protected thiol, such as a thioacetate, which can be deprotected in the final step.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for Proposed Synthesis:
Step 1: Synthesis of S-(4-Carboxypropyl) ethanethioate To a solution of 4-bromobutanoic acid in a suitable solvent such as acetone or DMF, an equimolar amount of potassium thioacetate is added. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). The resulting product, S-(4-carboxypropyl) ethanethioate, is then isolated by extraction and purified by column chromatography.
Step 2: Synthesis of S-(3-Carbamoylpropyl) ethanethioate S-(4-Carboxypropyl) ethanethioate is dissolved in an anhydrous solvent like dichloromethane. A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is added, followed by the introduction of ammonia gas or the addition of an ammonium salt with a non-nucleophilic base. The reaction is stirred at 0 °C to room temperature. The crude amide is then purified to yield S-(3-carbamoylpropyl) ethanethioate.
Step 3: Synthesis of this compound (Deprotection) The thioacetate protecting group is removed by treating S-(3-carbamoylpropyl) ethanethioate with a dilute acid (e.g., HCl) or base (e.g., NaOH) in an inert atmosphere to prevent oxidation of the resulting thiol. The final product, this compound, is then purified.
Conclusion
This compound is a molecule with interesting chemical features due to its bifunctional nature. While it is not a well-documented compound in the scientific literature, its properties can be inferred from the known chemistry of amides and thiols. The proposed synthetic pathway provides a viable route for its preparation, which would enable further investigation into its chemical and biological properties. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related small molecules in various scientific disciplines, including drug development and materials science.
The Elusive Mechanism of 4-Sulfanylbutanamide: A Review of a Sparsely Documented Compound
Despite a thorough investigation of scientific literature and pharmacological databases, information regarding the mechanism of action, biological targets, and overall pharmacological profile of 4-Sulfanylbutanamide remains exceptionally scarce. This technical guide serves to transparently report on the current lack of available data for this specific molecule and to outline a potential, hypothetical mechanism of action based on the known activities of structurally related compounds. It is imperative that the reader understands that the subsequent sections are speculative and intended to guide future research rather than to state established facts.
Hypothetical Mechanism of Action: An Educated Postulation
Given the chemical structure of this compound, which features a terminal thiol (-SH) group and an amide linkage, its biological activity could be multifaceted. The presence of a reactive thiol group is a key feature of many biologically active molecules. Thiol-containing compounds are known to participate in a variety of biochemical processes, including acting as antioxidants, enzyme inhibitors, and metal chelators.
One plausible hypothesis is that this compound could function as a modulator of cellular redox states. The thiol group could directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Alternatively, it could interact with and modify the activity of proteins that are sensitive to redox changes, such as certain transcription factors and enzymes.
Another potential mechanism of action could involve the inhibition of specific enzymes. The thiol group could act as a nucleophile, attacking and forming a covalent bond with electrophilic residues in the active site of an enzyme, leading to its irreversible inhibition. This is a common mechanism for many thiol-based drugs. For instance, it is conceivable that this compound could target metalloproteinases, where the thiol group could chelate the active site metal ion, thereby inhibiting the enzyme's activity.
Potential Signaling Pathway Involvement
Based on the hypothetical mechanisms described above, this compound could potentially intersect with several critical signaling pathways. If it functions as an antioxidant, it could modulate pathways that are sensitive to oxidative stress, such as the Nrf2/Keap1 pathway, which is a master regulator of the antioxidant response. By activating Nrf2, this compound could upregulate the expression of a battery of cytoprotective genes.
Should this compound act as an enzyme inhibitor, the affected signaling pathways would depend on the specific enzyme being targeted. For example, if it were to inhibit a key kinase in a proliferative pathway, it could have anti-cancer properties. Conversely, if it inhibited an enzyme involved in an inflammatory cascade, it might possess anti-inflammatory effects.
Caption: Hypothetical signaling pathways modulated by this compound.
Proposed Experimental Workflow for Elucidation of Mechanism
To investigate the currently unknown mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy for researchers.
Spectroscopic Analysis of 4-Sulfanylbutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Sulfanylbutanamide. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of experimental data from a close structural analog, N-(4-hydroxybutyl)acetamide, and predicted spectroscopic data for this compound. The guide covers the theoretical basis and practical aspects of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generic experimental protocols are provided to aid in the acquisition of spectroscopic data for this and similar compounds. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound is a bifunctional organic molecule containing both a thiol (-SH) and an amide (-CONH₂) group. These functional groups impart specific chemical properties that are of interest in various fields, including drug development and materials science. The thiol group, for instance, is known for its ability to form disulfide bonds and interact with biological systems, while the amide linkage is a fundamental component of peptides and proteins. Accurate structural elucidation and characterization of this compound are crucial for its application and further research. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.
This guide serves as a technical resource for researchers, providing the expected spectroscopic signatures of this compound and standardized protocols for their experimental determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their chemical environment.
Experimental Data for the Structural Analog: N-(4-hydroxybutyl)acetamide
The following table summarizes the experimental ¹H NMR data for N-(4-hydroxybutyl)acetamide, a close structural analog of this compound. This data can serve as a valuable reference for estimating the chemical shifts of protons in this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (acetamide) | 1.97 | s | - |
| -CH₂- (position 2) | 1.53-1.65 | m | - |
| -CH₂- (position 3) | 1.53-1.65 | m | - |
| -CH₂-NH- | 3.27 | q | 5.9 |
| -CH₂-OH | 3.67 | t | 5.9 |
| -NH- (amide) | 5.89 | br s | - |
| -OH | 2.10 | br s | - |
Predicted ¹H NMR Data for this compound
The following table presents the predicted ¹H NMR chemical shifts for this compound. These values were generated using computational prediction tools and provide an estimation of the expected experimental spectrum.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -SH | 1.3 - 1.6 | t |
| -CH₂-SH | 2.5 - 2.8 | q |
| -CH₂- (adjacent to -CH₂SH) | 1.8 - 2.1 | m |
| -CH₂-C(O)NH₂ | 2.2 - 2.5 | t |
| -NH₂ (amide) | 5.5 - 8.0 | br s |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
Experimental Data for the Structural Analog: N-(4-hydroxybutyl)acetamide
The following table summarizes the experimental ¹³C NMR data for N-(4-hydroxybutyl)acetamide.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CH₃ (acetamide) | 23.68 |
| -CH₂- (position 2) | 27.46 |
| -CH₂- (position 3) | 31.51 |
| -CH₂-NH- | 40.61 |
| -CH₂-OH | 62.72 |
| -C=O (amide) | 172.20 |
Predicted ¹³C NMR Data for this compound
The following table presents the predicted ¹³C NMR chemical shifts for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂-SH | 20 - 25 |
| -CH₂- (adjacent to -CH₂SH) | 30 - 35 |
| -CH₂-C(O)NH₂ | 35 - 40 |
| -C=O (amide) | 175 - 180 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Data for this compound
The following table lists the predicted characteristic infrared absorption bands for this compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (amide) | Stretching | 3400 - 3200 | Strong, Broad (two bands) |
| C-H (alkane) | Stretching | 2950 - 2850 | Medium to Strong |
| S-H (thiol) | Stretching | 2600 - 2550 | Weak to Medium |
| C=O (amide) | Stretching (Amide I) | 1680 - 1630 | Strong |
| N-H (amide) | Bending (Amide II) | 1640 - 1550 | Medium to Strong |
| C-N (amide) | Stretching | 1400 - 1200 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Expected Fragmentation Pattern for this compound
Upon ionization in a mass spectrometer, this compound (Molecular Weight: 119.18 g/mol ) is expected to produce a molecular ion peak (M⁺˙) at m/z = 119. The fragmentation of the molecular ion is anticipated to occur via several pathways, primarily involving the cleavage of bonds adjacent to the functional groups.
Key expected fragmentation pathways include:
-
α-cleavage at the thiol group: Loss of an ethyl radical to form a resonance-stabilized cation.
-
Cleavage of the C-S bond.
-
McLafferty rearrangement: If applicable, involving the amide group.
-
Loss of small neutral molecules: Such as H₂S, NH₃, or H₂O (from potential rearrangements).
Experimental Protocols
The following are detailed, generic protocols for the spectroscopic analysis of organic compounds like this compound.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and number of scans. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.
-
Apply a 90° pulse to excite the protons.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width compared to ¹H NMR.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay are often required to obtain a good signal-to-noise ratio.
-
Proton decoupling is typically used to simplify the spectrum and enhance the signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
For liquids: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid is placed directly on the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (salt plates) or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the sample holder.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include:
-
Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam. This is a "hard" ionization technique that often leads to extensive fragmentation.
-
Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, forming charged droplets from which ions are desorbed. This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Tandem Mass Spectrometry (MS/MS): For further structural information, a specific ion (e.g., the molecular ion) can be selected, fragmented, and the resulting fragment ions analyzed.
Visualizations
The following diagrams illustrate the general workflows for the described spectroscopic experiments.
A Technical Guide to the Discovery and Development of 4-Sulfanylbutanamide-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 4-sulfanylbutanamide is not a compound with a historically significant, independent discovery narrative, its core structure represents a valuable scaffold in modern medicinal chemistry. This technical guide explores the journey of such a scaffold from a fragment to a potential lead compound. Derivatives of this compound have been investigated as inhibitors of key therapeutic targets, including Beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease, and K-Ras, a crucial oncogene.[1][2][3] This document outlines the typical workflow for the discovery, synthesis, and characterization of a novel therapeutic agent based on this scaffold, using a hypothetical BACE1 inhibitor as a case study.
Discovery Framework: From Fragment to Lead
The discovery of potent, selective small molecule inhibitors often begins with identifying small, low-affinity molecules, or "fragments," that bind to a biological target. The this compound moiety serves as an exemplary starting point in a Fragment-Based Drug Discovery (FBDD) campaign. The workflow illustrates the progression from initial screening to a more developed lead compound.
Synthesis and Characterization
The synthesis of thioamides can be achieved through various methods, including the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent.[4][5] Modern techniques also involve three-component reactions using elemental sulfur for a more direct approach.[6][7] Below is a representative protocol for synthesizing an N-substituted this compound derivative.
Experimental Protocol: Synthesis of N-Aryl-4-Sulfanylbutanamide
Objective: To synthesize a lead compound by coupling a this compound core with an aromatic amine to improve target engagement.
Materials:
-
4-Mercaptobutanoic acid
-
Thionyl chloride (SOCl₂)
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium hydrosulfide (NaSH)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Methodology:
-
Amide Formation: 4-Mercaptobutanoic acid (1.0 eq) is dissolved in dry DCM. Thionyl chloride (1.2 eq) is added dropwise at 0°C, and the mixture is stirred for 2 hours at room temperature to form the acyl chloride.
-
Amine Coupling: The reaction mixture is cooled again to 0°C. A solution of 4-fluoroaniline (1.1 eq) and triethylamine (1.5 eq) in DCM is added slowly. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Thionation (Conversion to Thioamide): The resulting amide is dissolved in toluene. Lawesson's reagent (0.6 eq) is added, and the mixture is refluxed for 4 hours.
-
Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to yield the final N-Aryl-4-sulfanylbutanamide.
Physicochemical and Biochemical Data
The following tables summarize hypothetical, yet representative, data for a series of synthesized analogs designed to probe the structure-activity relationship (SAR).
| Compound ID | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) |
| SCA-001 (Parent) | 133.21 | 0.85 | > 200 |
| SCA-002 (N-Phenyl) | 209.30 | 2.50 | 110.5 |
| SCA-003 (N-4-Fluorophenyl) | 227.29 | 2.65 | 95.2 |
| SCA-004 (N-3,4-Dichlorophenyl) | 278.19 | 3.80 | 25.8 |
| Compound ID | R-Group (N-substituent) | BACE1 IC₅₀ (nM) | BACE1 Kᵢ (nM) |
| SCA-001 | -H | > 50,000 | > 50,000 |
| SCA-002 | Phenyl | 850 | 425 |
| SCA-003 | 4-Fluorophenyl | 210 | 105 |
| SCA-004 | 3,4-Dichlorophenyl | 45 | 22.5 |
Mechanism of Action and Biological Context
BACE1 is a primary drug target for Alzheimer's disease because it is the rate-limiting enzyme in the production of the amyloid-β (Aβ) peptide, the main component of amyloid plaques in the brain. Inhibition of BACE1 is a key therapeutic strategy to reduce Aβ production.
Experimental Protocol: BACE1 FRET Inhibition Assay
Objective: To determine the in vitro potency (IC₅₀) of synthesized compounds against BACE1.
Principle: This assay uses a fluorescently-labeled peptide substrate containing the BACE1 cleavage site. The peptide is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (dissolved in DMSO)
-
384-well microplate, black
-
Fluorescence plate reader
Methodology:
-
Compound Plating: A serial dilution of each test compound is prepared in DMSO and then diluted in assay buffer. 2 µL of each concentration is added to the wells of the 384-well plate.
-
Enzyme Addition: 10 µL of BACE1 enzyme solution (final concentration ~1 unit/mL) is added to each well containing the test compound and incubated for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: 10 µL of the FRET peptide substrate (final concentration ~10 µM) is added to all wells to start the reaction.
-
Signal Measurement: The plate is immediately placed in a fluorescence plate reader. The fluorescence intensity is measured kinetically every 60 seconds for 30 minutes (Excitation: 535 nm, Emission: 595 nm).
-
Data Analysis: The rate of reaction (slope of fluorescence vs. time) is calculated for each well. The percent inhibition is determined relative to control wells (DMSO only). The IC₅₀ value is calculated by fitting the percent inhibition versus compound concentration data to a four-parameter logistic equation.
Conclusion
The this compound scaffold, while not historically prominent on its own, serves as a powerful building block in the rational design of targeted inhibitors. Through structured methodologies like Fragment-Based Drug Discovery, coupled with iterative cycles of synthesis and biological evaluation, such simple fragments can be elaborated into potent and selective preclinical candidates. This guide provides a framework for the multifaceted process of drug discovery, illustrating the journey from a chemical scaffold to a potential therapeutic agent for diseases like Alzheimer's.
References
- 1. BACE1 Inhibition Utilizing Organic Compounds Holds Promise as a Potential Treatment for Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. Thioamide - Wikipedia [en.wikipedia.org]
- 6. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 7. Synthesis of Thioamides via a Three-Component Reaction - ChemistryViews [chemistryviews.org]
In-depth Technical Guide on 4-Sulfanylbutanamide Derivatives: A Field in Need of Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the synthesis, potential applications, and current knowledge gap concerning 4-sulfanylbutanamide derivatives. Despite a comprehensive search of scientific literature, specific research detailing the synthesis, biological evaluation, and therapeutic potential of compounds with a this compound core is notably scarce. The available information predominantly pertains to the broadly studied class of sulfonamides, which, while containing sulfur and nitrogen, are structurally distinct from the target compounds of this guide. This document will delineate the structural characteristics of this compound derivatives, highlight the potential therapeutic areas that could benefit from their exploration, and draw parallels from related sulfur-containing compounds to propose future research directions. The absence of specific data underscores a significant opportunity for novel research in this area.
Introduction: Defining the this compound Scaffold
The core structure of a this compound derivative is characterized by a butanamide backbone with a sulfur-containing functional group at the 4-position. This can include a free thiol (-SH), a thioether (-SR), or a disulfide (-S-S-R) moiety. The amide group can be unsubstituted (-CONH2), or more commonly, N-substituted with various alkyl or aryl groups (-CONHR, -CONR2).
Key Structural Features:
-
Butanamide Backbone: A four-carbon chain with a terminal amide group. This scaffold provides a flexible linker and potential hydrogen bonding interactions.
-
Sulfanyl Group at C4: This sulfur-containing functional group is a key feature, offering opportunities for diverse chemical modifications and potential interactions with biological targets. The nucleophilicity of the sulfur atom makes it a handle for various chemical reactions.
It is crucial to distinguish this compound derivatives from sulfonamides. Sulfonamides contain a sulfonyl group (-SO2-) directly bonded to a nitrogen atom, a functionality that confers distinct chemical and biological properties, including the well-known antibacterial activity of sulfa drugs. The search for information on "this compound derivatives" predominantly yielded results on these sulfonamides, highlighting a common point of confusion and a significant gap in the literature for the former.
Potential Therapeutic Applications: An Unexplored Frontier
While direct evidence is lacking for this compound derivatives, the known biological activities of related thioether and mercapto-containing molecules suggest several promising avenues for investigation.
Enzyme Inhibition
The sulfur atom in the this compound scaffold could act as a key interacting moiety with the active sites of various enzymes.
-
Matrix Metalloproteinases (MMPs): Thioether-containing hydroxamates have been investigated as inhibitors of MMPs, which are implicated in cancer and inflammation. The sulfur atom can coordinate with the zinc ion in the MMP active site.
-
Histone Deacetylases (HDACs): Some HDAC inhibitors feature a thiol group that can interact with the zinc ion in the enzyme's catalytic domain.
-
Other Metalloenzymes: The sulfanyl group could potentially target other zinc-containing enzymes, opening up possibilities for the development of novel inhibitors.
Antimicrobial Agents
Thioether and thiol-containing compounds have demonstrated a broad spectrum of antimicrobial activities. The mechanism of action can vary, including disruption of cellular membranes, inhibition of essential enzymes, or interference with redox homeostasis. The exploration of this compound derivatives as novel antibacterial or antifungal agents is a logical and promising research direction.
Anticancer and Antiviral Properties
Several sulfur-containing compounds have been reported to possess anticancer and antiviral activities.[1] The specific mechanisms are diverse and can involve induction of apoptosis, inhibition of cell proliferation, or interference with viral replication processes.
Proposed Synthetic Strategies
Given the absence of specific literature, synthetic routes to this compound derivatives can be proposed based on established organic chemistry principles. A logical workflow for the synthesis of these compounds is outlined below.
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocol (Hypothetical):
A general procedure for the synthesis of N-substituted 4-(alkylsulfanyl)butanamides could involve the following steps:
-
Synthesis of 4-(Alkylsulfanyl)butanoic Acid: To a solution of a selected thiol (R-SH) in a suitable solvent (e.g., THF, DMF), a base such as sodium hydride is added to generate the thiolate. Gamma-butyrolactone is then added to the reaction mixture, which is stirred at room temperature or with gentle heating to facilitate the ring-opening reaction. After an aqueous workup and extraction, the resulting 4-(alkylsulfanyl)butanoic acid can be purified.
-
Amide Coupling: The synthesized 4-(alkylsulfanyl)butanoic acid is dissolved in an appropriate solvent (e.g., DCM, DMF). A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), is added, followed by the desired primary or secondary amine (R'-NH2). The reaction is stirred at room temperature until completion. The final N-substituted 4-(alkylsulfanyl)butanamide derivative is then isolated and purified using standard techniques like column chromatography.
Data Presentation and Future Directions
Currently, there is no quantitative data available in the literature to summarize in tables. The following tables are presented as templates for future research findings.
Table 1: Hypothetical Enzyme Inhibition Data for this compound Derivatives
| Compound ID | R Group (at S) | R' Group (at N) | Target Enzyme | IC50 (µM) |
| Ex-1 | Benzyl | Phenyl | MMP-2 | Data |
| Ex-2 | Ethyl | 4-Chlorophenyl | HDAC1 | Data |
| Ex-3 | H | Cyclohexyl | Carbonic Anhydrase II | Data |
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | R Group (at S) | R' Group (at N) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Ex-4 | Propyl | 2-Pyridyl | Data | Data | Data |
| Ex-5 | Butyl | Benzyl | Data | Data | Data |
The lack of research on this compound derivatives represents a clear opportunity for medicinal chemists and drug discovery professionals. Future work should focus on:
-
Development of robust synthetic routes to access a diverse library of this compound derivatives with various substitutions on the sulfur and nitrogen atoms.
-
Screening of these compounds against a panel of biologically relevant targets, including metalloenzymes, bacterial and fungal strains, and cancer cell lines.
-
Quantitative structure-activity relationship (QSAR) studies to understand the relationship between the chemical structure and biological activity, which will guide the design of more potent and selective compounds.
Conclusion
The field of this compound derivatives is currently a scientific void. While the broader class of sulfur-containing compounds has shown immense therapeutic potential, this specific scaffold remains largely unexplored. This technical guide has aimed to define the chemical space of these derivatives, propose potential therapeutic applications based on related structures, and outline a logical path for their synthesis and evaluation. It is hoped that this document will stimulate new research into this promising, yet uncharted, area of medicinal chemistry, potentially leading to the discovery of novel therapeutic agents. The diagrams and proposed experimental workflows provided herein offer a foundational framework for researchers to initiate their investigations into this intriguing class of molecules.
References
A Theoretical Investigation into the Reactivity of 4-Sulfanylbutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Sulfanylbutanamide is a bifunctional molecule of interest in medicinal chemistry and materials science, incorporating both a reactive thiol and a stable amide group. Understanding its reactivity profile is crucial for predicting its behavior in biological systems and for designing novel derivatives. This technical guide outlines a comprehensive theoretical framework for investigating the reactivity of this compound using quantum chemical calculations. While specific experimental or theoretical studies on this exact molecule are not yet prevalent in published literature, this document serves as a roadmap for its computational analysis, drawing upon established methodologies applied to analogous structures. We detail the application of Density Functional Theory (DFT) to elucidate the molecule's electronic structure, identify reactive sites, and predict potential reaction pathways. This guide provides detailed computational protocols, illustrative data presentation, and workflow visualizations to empower researchers in the fields of drug discovery and chemical synthesis to model and predict the chemical behavior of this compound and related compounds.
Introduction to this compound and Theoretical Chemistry
This compound possesses two key functional groups: a terminal thiol (-SH) and a primary amide (-CONH2). The thiol group is a potent nucleophile and is susceptible to oxidation, making it a common site for bioconjugation and a key player in antioxidant activities. The amide group, while generally less reactive, is a fundamental structural motif in peptides and proteins, and its hydrolysis is a critical reaction in biochemistry.
Theoretical and computational chemistry provide powerful tools for predicting molecular properties and reactivity without the need for extensive laboratory experiments.[1] By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can determine a molecule's electronic structure, preferred geometry, and the energy landscape of its chemical reactions.[2] This in silico approach is invaluable for:
-
Identifying the most likely sites for nucleophilic or electrophilic attack.
-
Predicting the products of a reaction.
-
Determining the activation energy and feasibility of reaction pathways.[3]
-
Understanding how structural modifications will alter the molecule's reactivity.
This guide will delineate the theoretical methodologies required to build a complete reactivity profile for this compound.
Theoretical Methodologies for Reactivity Analysis
The foundation of a modern theoretical study of molecular reactivity lies in quantum chemical calculations. Density Functional Theory (DFT) offers a robust balance between computational cost and accuracy, making it the method of choice for molecules of this size.
Computational Approach: DFT
The molecular structure of this compound would first be optimized using a selected DFT method. A common and well-validated choice is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][4] This would be paired with a sufficiently flexible basis set, such as 6-311G+(d,p), to accurately describe the electron distribution around all atoms, including the sulfur.[1][4] All calculations would be performed simulating a gas phase or using a solvent model (like the Polarizable Continuum Model, PCM) to better represent conditions in solution.
Key Reactivity Descriptors
From the optimized geometry, several key properties that describe the molecule's reactivity can be calculated:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic site), while the LUMO is the region most likely to accept an electron (electrophilic site). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total charge distribution on the molecular surface. It provides an intuitive guide to reactive sites, with electron-rich regions (negative potential, typically colored red) indicating likely sites for electrophilic attack, and electron-poor regions (positive potential, typically blue) indicating sites for nucleophilic attack.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution by calculating the partial atomic charges on each atom in the molecule.[5] This allows for a quantitative assessment of the polarity of bonds and the identification of charged centers that are key to reactivity.[5]
Modeling Reaction Mechanisms
To study a specific reaction, such as the S-alkylation of the thiol or the hydrolysis of the amide, computational chemists model the entire reaction coordinate. This involves:
-
Locating Reactants and Products: The geometries of the starting materials and final products are fully optimized.
-
Identifying the Transition State (TS): The TS is the highest energy point along the reaction pathway. Sophisticated algorithms are used to locate this saddle point on the potential energy surface.
-
Calculating Activation Energy (Ea): The activation energy is the energy difference between the transition state and the reactants. A lower Ea indicates a faster, more favorable reaction. This approach has been successfully used to determine that H-atom abstraction is a thermodynamically favorable and kinetically dominant pathway in other reactions involving radicals.[2]
Hypothetical Reactivity Profile of this compound
Based on its structure, we can predict the following reactive characteristics for this compound, which would be confirmed and quantified by the theoretical methods described above.
-
The Thiol Group (-SH): The sulfur atom, with its lone pairs of electrons, is expected to be the primary nucleophilic center of the molecule. The HOMO is likely to be localized on the sulfur atom. The MEP map would show a region of negative electrostatic potential around the sulfur. This makes it a prime target for electrophiles, such as alkyl halides in S-alkylation reactions or oxidizing agents.
-
The Amide Group (-CONH2): The carbonyl carbon is electrophilic due to the polarization of the C=O bond. The MEP map would show a positive potential in this region. It is therefore susceptible to attack by strong nucleophiles, which could initiate amide hydrolysis, although this reaction typically requires harsh conditions (acid/base catalysis and heat). The carbonyl oxygen and the nitrogen atom possess lone pairs and would show negative MEP, making them sites for hydrogen bonding.
Data Presentation
Quantitative data from these theoretical studies should be presented in a clear and structured format. The tables below are templates illustrating how such data would be organized.
Table 1: Calculated Molecular Properties of this compound
| Property | Value |
| Total Energy (Hartree) | Calculated Value |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
Table 2: Selected Natural Atomic Charges (e)
| Atom | Charge (e) |
| S1 | Calculated Value |
| C(carbonyl) | Calculated Value |
| O(carbonyl) | Calculated Value |
| N(amide) | Calculated Value |
Table 3: Calculated Activation Energies for Hypothetical Reactions
| Reaction | Reactants | Transition State | Products | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |
| S-methylation with CH3Cl | C4H9NOS + CH3Cl | [TS1]‡ | C5H11NOS + Cl- | Calculated Value | Calculated Value |
| Amide Hydrolysis | C4H9NOS + H2O | [TS2]‡ | C4H8O2S + NH3 | Calculated Value | Calculated Value |
Detailed Methodologies and Workflows
Protocol for DFT Calculation
The following protocol outlines the steps for performing a geometry optimization and frequency calculation for this compound using a program like Gaussian.
-
Molecule Building: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF).
-
Input File Generation: Create an input file specifying the calculation parameters.
-
Route Section: #p B3LYP/6-311G+(d,p) Opt Freq
-
B3LYP/6-311G+(d,p): Specifies the DFT method and basis set.[1][4]
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute thermodynamic properties.
-
-
Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).
-
Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.
-
-
Execution: Run the calculation using the quantum chemistry software package.
-
Analysis:
-
Confirm the optimization has converged successfully.
-
Check the frequency calculation results to ensure there are no imaginary frequencies.
-
Visualize the optimized geometry, HOMO/LUMO orbitals, and MEP surface.
-
Extract quantitative data (energies, charges, etc.) from the output file.
-
Visualizing Workflows and Pathways
Graphviz diagrams are excellent for illustrating computational workflows and reaction pathways.
Caption: A typical workflow for the theoretical analysis of molecular reactivity.
Caption: Energy profile of a hypothetical S-alkylation reaction of this compound.
Conclusion
While direct experimental data on the reactivity of this compound may be limited, this guide demonstrates that a robust and predictive understanding can be achieved through modern computational chemistry. By employing DFT calculations, researchers can gain deep insights into the molecule's electronic structure, identify its reactive centers, and quantify the energetics of potential reactions. This theoretical framework not only accelerates research by prioritizing promising reaction pathways for laboratory investigation but also provides a fundamental understanding of the chemical properties that govern the function of this versatile molecule, paving the way for its strategic application in drug development and materials science.
References
- 1. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity and reaction mechanisms of sulfate radicals with lindane: An experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantum Chemical Calculation Studies on 4-Phenyl-1-(Propan-2-Ylidene)Thiosemicarbazide | Semantic Scholar [semanticscholar.org]
Potential Research Areas for Novel Sulfonamides: A Technical Guide Focused on 4-Sulfanylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] From their initial discovery as antibacterial agents to their current applications in treating conditions like glaucoma, inflammation, and cancer, sulfonamides represent a versatile scaffold for drug design.[1][2] This guide explores potential research avenues for novel sulfonamide-containing compounds, using the hypothetical molecule, 4-Sulfanylbutanamide, as a focal point. While specific data for this compound is not available in current literature, this document will leverage the extensive knowledge of the sulfonamide class to propose synthetic strategies, potential biological targets, and detailed experimental protocols for its investigation.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be conceptualized based on established methods for sulfonamide synthesis. A common approach involves the reaction of a sulfonyl chloride with an amine. The following workflow outlines a potential multi-step synthesis starting from commercially available materials.
Caption: Proposed synthetic workflow for this compound.
Potential Research Areas and Biological Targets
Based on the known biological activities of the sulfonamide class, several key research areas can be proposed for the investigation of this compound.
Antibacterial Activity
The foundational therapeutic application of sulfonamides is their antibacterial effect.[1][3] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3] The absence of this pathway in humans provides a degree of selective toxicity.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Caption: Mechanism of antibacterial action of sulfonamides.
Carbonic Anhydrase Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[4] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and as diuretics.
Anticancer Activity
Certain sulfonamide derivatives have demonstrated anticancer properties through various mechanisms, including:
-
Topoisomerase II Inhibition: Some sulfonamides can act as topoisomerase II poisons, inducing DNA double-strand breaks and leading to cancer cell death.[5]
-
Tubulin Polymerization Inhibition: Although less common, some derivatives have shown activity against tubulin polymerization, a key process in cell division.[5]
-
Matrix Metalloproteinase (MMP) and TACE Inhibition: Sulfonamide-based hydroxamates have been synthesized as inhibitors of MMPs and tumor necrosis factor-alpha converting enzyme (TACE), which are involved in tumor invasion and inflammation.[6]
Central Nervous System (CNS) Activity
Recent research has explored sulfonamides as modulators of CNS receptors, such as the 5-HT6 receptor, suggesting potential applications in treating a range of neurological and psychiatric disorders.
Hypothetical Quantitative Data
The following table presents hypothetical, yet plausible, inhibitory concentrations (IC50) for this compound against various targets, based on data for other sulfonamides. This data serves as a speculative baseline for initial screening.
| Target Enzyme/Cell Line | Assay Type | Hypothetical IC50 (µM) |
| E. coli DHPS | Enzyme Inhibition | 15.2 |
| Human Carbonic Anhydrase II | Enzyme Inhibition | 0.8 |
| Human Carbonic Anhydrase IX | Enzyme Inhibition | 0.2 |
| Human Topoisomerase II | DNA Relaxation | 25.5 |
| A549 Human Lung Carcinoma | Cell Viability | 32.1 |
| HT-29 Human Colon Adenocarcinoma | Cell Viability | 45.8 |
Experimental Protocols
Synthesis and Purification of this compound
Materials: 4-Aminobutanamide, benzenesulfonyl chloride, pyridine, chlorosulfonic acid, ammonia, dichloromethane (DCM), ethyl acetate (EtOAc), hexane, silica gel.
Procedure:
-
Sulfonylation: Dissolve 4-aminobutanamide (1.0 eq) in DCM and cool to 0°C. Add pyridine (1.2 eq) followed by the dropwise addition of benzenesulfonyl chloride (1.1 eq). Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification: Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an EtOAc/hexane gradient to yield 4-(phenylsulfonamido)butanamide.
-
Chlorosulfonation: Add 4-(phenylsulfonamido)butanamide (1.0 eq) portion-wise to an excess of chlorosulfonic acid (10 eq) at 0°C. Stir the mixture at room temperature for 4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to give crude 4-(chlorosulfonyl)phenylsulfonamidobutanamide.
-
Amination: Dissolve the crude sulfonyl chloride in THF and cool to 0°C. Bubble ammonia gas through the solution for 30 minutes. Stir at room temperature for 2 hours.
-
Final Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel using a DCM/methanol gradient to yield this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Antibacterial Susceptibility Testing (Broth Microdilution)
Materials: Mueller-Hinton broth (MHB), bacterial strains (e.g., E. coli, S. aureus), 96-well microtiter plates, this compound stock solution, positive control antibiotic (e.g., sulfamethoxazole).
Procedure:
-
Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with antibiotic) and a negative control (bacteria without antibiotic).
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carbonic Anhydrase Inhibition Assay
Materials: Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX), 4-nitrophenyl acetate (NPA), Tris-HCl buffer, 96-well plates, spectrophotometer.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the enzyme solution to each well of a 96-well plate, followed by the addition of the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, NPA.
-
Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the initial investigation of a novel sulfonamide like this compound.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
While this compound remains a hypothetical compound, the rich history and diverse biological activities of the sulfonamide class provide a strong rationale for the synthesis and investigation of novel derivatives. This guide has outlined potential research directions, from antibacterial and anticancer studies to carbonic anhydrase inhibition. The provided experimental protocols and workflows offer a foundational framework for researchers to explore the therapeutic potential of new sulfonamides, contributing to the development of the next generation of drugs in this important chemical class.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications [zenodo.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Modification via Sulfhydryl Addition
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
The targeted chemical modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and immobilized enzymes. A common and effective strategy for bioconjugation is the introduction of reactive sulfhydryl (-SH) groups onto the protein surface. These thiol groups can then serve as specific handles for conjugation with a wide variety of labels, drugs, and surfaces.
While a search for "4-Sulfanylbutanamide" did not yield specific protocols for its use in protein modification, this document provides detailed application notes and protocols for two widely used and well-documented reagents for introducing sulfhydryl groups onto proteins: Traut's Reagent (2-iminothiolane) and N-succinimidyl S-acetylthioacetate (SATA) . These reagents react with primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) to introduce a thiol functionality, paving the way for subsequent bioconjugation reactions.
Reagent Overview and Comparison
| Feature | Traut's Reagent (2-iminothiolane) | N-succinimidyl S-acetylthioacetate (SATA) |
| Reaction Target | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Reaction pH | 7.0 - 9.0[1] | 7.0 - 8.2[2] |
| Reaction Steps | One-step reaction | Two-step reaction (modification and deprotection)[3][4] |
| Sulfhydryl Group | Immediately available | Initially protected, requires deprotection[3][5] |
| Charge Alteration | Minimal; amidine group retains a positive charge similar to the original amine[1] | Neutralizes the positive charge of the primary amine |
| Stability of Modified Protein | The initial thiol adduct can be unstable under certain conditions and may cyclize. Immediate use or capping of the thiol is recommended.[6][7][8] | The acetylated intermediate is stable, allowing for storage of the modified protein before deprotection.[3] |
Section 1: Protein Modification with Traut's Reagent (2-iminothiolane)
Traut's Reagent provides a straightforward, one-step method for introducing sulfhydryl groups onto proteins. It reacts with primary amines to open its cyclic structure, exposing a free thiol group. A key advantage is that the resulting amidine group retains a positive charge, thus preserving the native charge of the protein at physiological pH.[1]
Experimental Protocol
Materials:
-
Protein of interest
-
Traut's Reagent (2-iminothiolane HCl)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or Borate buffer (0.1 M), pH 8.0, containing 2-5 mM EDTA. Avoid buffers with primary amines (e.g., Tris).[1]
-
Desalting columns
-
Ellman's Reagent for sulfhydryl quantification (optional)
Procedure:
-
Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of Traut's Reagent in the Reaction Buffer.
-
Thiolation Reaction: Add a 2- to 20-fold molar excess of Traut's Reagent to the protein solution.[1] The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[1]
-
Purification: Remove excess Traut's Reagent and byproducts using a desalting column equilibrated with the Reaction Buffer.
-
Quantification (Optional): Determine the number of incorporated sulfhydryl groups using Ellman's Reagent.
-
Downstream Applications: The thiolated protein is now ready for immediate use in conjugation reactions.
Quantitative Data for Traut's Reagent Modification
| Parameter | Recommended Range/Value | Notes |
| Molar excess of Traut's Reagent | 2 - 20 fold[1] | The degree of modification can be controlled by varying this ratio. Higher ratios can lead to protein inactivation. |
| Reaction Time | 1 hour[1] | |
| Reaction pH | 7.0 - 9.0[1] | Optimal reactivity is achieved in this range. |
| Expected Sulfhydryl Incorporation (IgG) | 3-7 SH groups/molecule | Using a 10-fold molar excess of Traut's Reagent.[1] |
Workflow and Reaction Mechanism
Caption: Workflow and reaction of Traut's Reagent with a primary amine on a protein.
Section 2: Protein Modification with N-succinimidyl S-acetylthioacetate (SATA)
SATA is a two-step reagent that introduces a protected sulfhydryl group onto a protein. The N-hydroxysuccinimide (NHS) ester of SATA reacts with primary amines to form a stable amide bond. The incorporated sulfhydryl group is protected by an acetyl group, which can be removed at a later stage using hydroxylamine. This allows for the storage of the modified protein before the final conjugation step.[3][5]
Experimental Protocol
Materials:
-
Protein of interest
-
SATA (N-succinimidyl S-acetylthioacetate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers with primary amines.[2][4]
-
Deprotection Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5.[4]
-
Desalting columns
Procedure:
Part A: Acylation of the Protein
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL.
-
SATA Stock Solution: Immediately before use, dissolve SATA in DMF or DMSO to a concentration of 5-10 mg/mL.[2]
-
Acylation Reaction: Add a 10-fold molar excess of the SATA stock solution to the protein solution.[2][3]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[2]
-
Purification: Remove excess SATA by buffer exchange using a desalting column equilibrated with Reaction Buffer. The acetylated protein can be stored at this stage.
Part B: Deprotection to Generate a Free Sulfhydryl
-
Deprotection Reaction: To the purified, acetylated protein, add the Deprotection Solution to a final hydroxylamine concentration of 50 mM.
-
Incubation: Incubate for 2 hours at room temperature.[4]
-
Final Purification: Remove hydroxylamine and other byproducts using a desalting column equilibrated with a buffer containing 5-10 mM EDTA to prevent disulfide bond formation.
-
Downstream Applications: The thiolated protein is now ready for immediate use.
Quantitative Data for SATA Modification
| Parameter | Recommended Range/Value | Notes |
| Molar excess of SATA | ~10 fold[2][3] | Can be adjusted to control the level of modification. |
| Acylation Reaction Time | 30 - 60 minutes[2] | |
| Acylation Reaction pH | 7.2 - 8.0[2][4] | |
| Deprotection Reaction Time | 2 hours[4] | |
| Expected Sulfhydryl Incorporation (IgG) | 3.0 - 3.6 SH groups/mole | Using a 9:1 molar ratio of SATA to protein.[4] |
Workflow and Reaction Mechanism
Caption: Workflow and two-step reaction of SATA with a primary amine on a protein.
Conclusion
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. store.sangon.com [store.sangon.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. SATA Protein Modifier 100 mg CAS 76931-93-6 - N-Succinimidyl S-Acetylthioacetate (SATA) - ProteoChem [proteochem.com]
- 6. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Labeling with 4-Sulfanylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein labeling is a fundamental technique in life sciences research and drug development, enabling the attachment of probes, tags, or therapeutic moieties to proteins of interest. This allows for the study of protein function, localization, and interactions, as well as the development of targeted therapeutics like antibody-drug conjugates (ADCs). One versatile strategy for protein modification involves the introduction of sulfhydryl (-SH) groups, which can then serve as a handle for site-specific conjugation. This application note provides a detailed protocol for labeling proteins with a 4-sulfanylbutanamide moiety, effectively introducing a free thiol group for subsequent bioconjugation reactions.
The protocol described herein focuses on the modification of primary amines, predominantly the ε-amino group of lysine residues, which are typically abundant and accessible on the protein surface. This is achieved using an N-hydroxysuccinimide (NHS) ester derivative of this compound. The NHS ester reacts with amines to form a stable amide bond, covalently linking the this compound to the protein. The terminal thiol group can then be utilized for conjugation with a variety of thiol-reactive probes, linkers, or payloads.
Principle of the Method
The labeling process is a two-step procedure. First, the amine-reactive NHS ester of this compound is reacted with the target protein in a suitable buffer. The NHS ester preferentially reacts with the deprotonated form of primary amines (e.g., lysine side chains and the N-terminus) to form a stable amide linkage. The second, implicit step is the availability of the terminal sulfhydryl group for subsequent conjugation reactions with thiol-reactive reagents such as maleimides, haloacetamides, or pyridyl disulfides.
Materials and Equipment
Reagents
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS), free of amine-containing substances like Tris or glycine.
-
N-hydroxysuccinimidyl-4-sulfanylbutanamide (NHS-4-sulfanylbutanamide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification/Desalting columns (e.g., PD-10, Zeba™ Spin Desalting Columns)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) for thiol quantification
-
L-cysteine hydrochloride for generating a standard curve for thiol quantification
Equipment
-
UV-Vis Spectrophotometer
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Reaction tubes
-
Stir plate and stir bars (optional)
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in 0.1 M Sodium Bicarbonate Buffer, pH 8.3. If the protein is in a different buffer, perform a buffer exchange.
-
NHS-4-sulfanylbutanamide Stock Solution: Immediately before use, dissolve the NHS-4-sulfanylbutanamide in anhydrous DMF or DMSO to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution.
Protein Labeling Procedure
-
Add the desired molar excess of the NHS-4-sulfanylbutanamide stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the reagent over the protein. The optimal ratio may need to be determined empirically for each protein.
-
Gently mix the reaction solution by pipetting or brief vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for 4-6 hours or overnight.
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature. This step removes any unreacted NHS ester.
Purification of the Labeled Protein
-
Separate the labeled protein from unreacted labeling reagent and byproducts using a desalting column according to the manufacturer's instructions.
-
Equilibrate the desalting column with PBS, pH 7.4.
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with PBS, pH 7.4. Collect the protein-containing fractions.
Characterization of the Labeled Protein
a. Determination of Protein Concentration:
Measure the absorbance of the purified labeled protein at 280 nm (A280). The protein concentration can be calculated using the Beer-Lambert law:
Concentration (mg/mL) = (A280 / extinction coefficient of the protein at 280 nm) * molecular weight of the protein * dilution factor
b. Determination of the Degree of Labeling (DOL):
The DOL, which is the average number of sulfhydryl groups introduced per protein molecule, can be determined using Ellman's Reagent.
-
Prepare a standard curve using L-cysteine of known concentrations.
-
React a known concentration of the labeled protein with Ellman's Reagent in a suitable buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at 412 nm) or by using the cysteine standard curve.
-
The DOL is calculated as:
DOL = (moles of sulfhydryl) / (moles of protein)
Data Presentation
| Parameter | Description | Typical Value/Range |
| Protein Concentration | Concentration of the protein solution before and after labeling. | 2 - 10 mg/mL |
| Molar Excess of Reagent | The molar ratio of NHS-4-sulfanylbutanamide to the protein in the reaction. | 10x - 50x |
| Reaction Time & Temperature | Incubation time and temperature for the labeling reaction. | 1-2h at RT or 4-6h at 4°C |
| Degree of Labeling (DOL) | Average number of sulfhydryl groups introduced per protein molecule. | 2 - 8 |
| Protein Recovery | The percentage of protein recovered after the purification step. | > 85% |
Mandatory Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Reaction scheme for protein thiolation and subsequent conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Inactive labeling reagent (hydrolyzed). | - Prepare fresh NHS-ester solution immediately before use. |
| - Low protein concentration. | - Increase protein concentration to >2 mg/mL. | |
| - Presence of competing amines in the buffer. | - Ensure the protein is in an amine-free buffer (e.g., bicarbonate or phosphate). | |
| - Suboptimal pH. | - Ensure the reaction pH is between 8.0 and 8.5 for efficient amine labeling. | |
| High Degree of Labeling (DOL) / Protein Aggregation | - Excessive molar excess of the labeling reagent. | - Reduce the molar excess of the NHS-ester. |
| - Prolonged reaction time. | - Decrease the incubation time. | |
| Poor Protein Recovery | - Protein precipitation during labeling. | - Perform the labeling reaction at 4°C. |
| - Improper use of the desalting column. | - Follow the manufacturer's protocol for the desalting column carefully. | |
| - Protein adsorption to tubes. | - Use low-protein-binding microcentrifuge tubes. |
Conclusion
This application note provides a comprehensive protocol for the successful labeling of proteins with this compound via amine-reactive chemistry. This method allows for the introduction of reactive thiol groups onto the protein surface, which can be used for a wide range of downstream applications in research and drug development. By carefully controlling the reaction conditions and following the outlined procedures for purification and characterization, researchers can generate well-defined protein conjugates for their specific needs.
Application Notes and Protocols for Cysteine-Reactive Probes in Proteomics and Mass Spectrometry
A Note on 4-Sulfanylbutanamide: Extensive searches for "this compound" did not yield specific information regarding its application in proteomics and mass spectrometry. This suggests that it may be a non-standard nomenclature or a compound not commonly used in this field. Therefore, this document will focus on a widely utilized and representative class of reagents, iodoacetamide-based probes , which are fundamental tools for cysteine labeling in proteomics. The principles and protocols described herein are broadly applicable to other cysteine-reactive electrophiles.
Application Notes: Iodoacetamide-Based Probes for Cysteine Profiling
Introduction:
Cysteine residues are critical for protein function, participating in catalysis, metal coordination, and redox regulation. Their nucleophilic thiol side chains make them susceptible to various post-translational modifications and targets for covalent labeling by electrophilic reagents. Iodoacetamide (IAM) and its derivatives are classic examples of such reagents, irreversibly alkylating the thiol group of cysteine residues. This property is extensively leveraged in proteomics to "cap" reduced cysteines, preventing disulfide bond reformation and enabling the identification and quantification of reactive cysteine residues across the proteome.
Mechanism of Action:
Iodoacetamide-based probes react with the thiolate anion of cysteine via an SN2 nucleophilic substitution reaction. The iodine atom acts as a good leaving group, and the adjacent carbonyl group enhances the electrophilicity of the α-carbon, facilitating the attack by the cysteine thiolate. This results in a stable thioether bond, leading to a carbamidomethylation of the cysteine residue. This modification adds a specific mass shift to the peptide containing the modified cysteine, which can be readily detected by mass spectrometry.
Key Applications in Proteomics and Mass Spectrometry:
-
Protein Alkylation for Bottom-Up Proteomics: In standard proteomics workflows, proteins are denatured, and their disulfide bonds are reduced (e.g., with DTT or TCEP). Subsequent alkylation with iodoacetamide prevents the re-oxidation of cysteine residues, ensuring that proteins remain in a reduced state for efficient enzymatic digestion (e.g., with trypsin) and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
-
Quantitative Cysteine Reactivity Profiling: The reactivity of a cysteine residue is influenced by its local chemical environment, including pKa, accessibility, and surrounding amino acid residues. By using iodoacetamide-based probes under native conditions, it is possible to profile the reactivity of cysteine residues on a proteome-wide scale.[1][2] This approach, often referred to as chemical proteomics, can identify hyper-reactive cysteines that may have important functional roles.
-
Identifying Drug Targets and Off-Targets: Covalent drugs often target reactive cysteine residues. Competitive chemical proteomics experiments can be employed to identify the protein targets of such drugs.[3][4] In this setup, a proteome is treated with the covalent inhibitor, followed by labeling with a broad-spectrum cysteine-reactive probe (like an iodoacetamide derivative). The drug-bound cysteines will be unavailable for labeling by the probe, leading to a decrease in the signal for that specific peptide in the mass spectrometer. This allows for the identification of the drug's targets and potential off-targets.
-
Studying Redox-Modified Cysteines: The reversible oxidation of cysteine residues is a key mechanism in cellular signaling. By comparing the alkylation patterns of proteins under different redox conditions, it is possible to identify cysteines that are sensitive to oxidative stress. For instance, a decrease in iodoacetamide labeling after treatment with an oxidizing agent suggests that the cysteine residue has been oxidized.
Experimental Protocols
Protocol 1: Standard Protein Alkylation for Bottom-Up Proteomics
This protocol describes the in-solution reduction and alkylation of proteins prior to enzymatic digestion for mass spectrometry analysis.
Materials:
-
Protein sample (e.g., cell lysate)
-
Urea
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Sequencing-grade Trypsin
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in a lysis buffer containing 8 M urea and 50 mM NH₄HCO₃.
-
Quantify the protein concentration using a standard assay (e.g., BCA).
-
-
Reduction:
-
To the protein solution, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Add IAM to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes. This step alkylates the free thiols, preventing disulfide bond reformation.
-
-
Quenching (Optional but Recommended):
-
Add DTT to a final concentration of 5 mM to quench any excess IAM. Incubate for 15 minutes.
-
-
Dilution and Digestion:
-
Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 1.5 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide mixture by LC-MS/MS.
-
Data Presentation
Table 1: Expected Mass Shifts for Cysteine Modifications Detected by Mass Spectrometry
| Modifying Reagent | Modification | Monoisotopic Mass Shift (Da) | Notes |
| Iodoacetamide | Carbamidomethylation | +57.02146 | The most common modification for alkylated cysteines. |
| N-ethylmaleimide | N-ethylmaleimide adduct | +125.04768 | Another common cysteine alkylating agent. |
| Dithiothreitol | DTT adduct (on Cys) | +152.00655 | Can occur as an artifact if excess DTT is not removed before alkylation. |
| Acrylamide | Carbamoylethyl | +71.03711 | A common contaminant from polyacrylamide gels. |
Mandatory Visualization
Caption: Workflow for identifying protein targets of a covalent inhibitor using competitive chemical proteomics.
References
Application Notes and Protocols: Covalent Modification of Cysteine Residues with 4-Sulfanylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of cysteine residues is a cornerstone of chemical biology and drug development, enabling the site-specific labeling of proteins, the study of protein structure and function, and the development of targeted therapeutics. Cysteine's unique reactivity, owing to its nucleophilic thiol group, allows for selective modification under physiological conditions. This document details the application and protocols for the use of 4-Sulfanylbutanamide, a bifunctional reagent, for the covalent modification of cysteine residues.
This compound is a thiol-containing compound that can react with cysteine residues through thiol-disulfide exchange to form a stable disulfide bond. This modification introduces a butanamide moiety onto the protein, which can serve as a versatile handle for further derivatization or to probe the local environment of the modified cysteine. The reversible nature of the disulfide bond under reducing conditions also offers a strategic advantage for certain applications.
Principle of Modification
The primary mechanism for the covalent modification of cysteine residues with this compound is a thiol-disulfide exchange reaction.[1][2][3] The thiol group of this compound reacts with an accessible cysteine residue on a protein, forming a mixed disulfide bond. This reaction is typically carried out under mild conditions and is reversible upon the addition of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reaction is influenced by the pH of the solution, with higher pH values favoring the more reactive thiolate anion form of cysteine.[4]
Applications
The covalent modification of cysteine residues with this compound has several potential applications in research and drug development:
-
Site-Specific Protein Labeling: The introduced butanamide group can be further functionalized with fluorophores, biotin, or other reporter molecules, enabling the visualization and tracking of proteins within cells or in vitro.
-
Protein-Protein Interaction Studies: The modification can be used to introduce crosslinking agents to study protein complexes.
-
Drug Conjugation: this compound can act as a linker to attach therapeutic agents to proteins, such as antibodies, for targeted drug delivery.
-
Probing Cysteine Accessibility: The extent of modification can provide information about the surface accessibility and local environment of cysteine residues within a protein.
-
Redox Biology Research: The reversible nature of the disulfide bond makes it a useful tool for studying redox-sensitive cysteine modifications and their role in cellular signaling.[3]
Quantitative Data Summary
While specific quantitative data for the reaction of this compound with cysteine residues is not extensively available, the following table provides expected performance characteristics based on similar thiol-disulfide exchange reactions. These values should be empirically determined for each specific protein and experimental setup.
| Parameter | Expected Value | Conditions |
| Reaction Efficiency | > 80% | pH 7.0-8.5, 10-fold molar excess of reagent, Room Temperature, 1-2 hours |
| Specificity for Cysteine | High | Reaction targets accessible thiol groups |
| Reversibility | > 95% | 10-50 mM DTT or TCEP, Room Temperature, 30-60 minutes |
| Stability of Adduct | Stable at neutral pH | Unstable in the presence of reducing agents |
Experimental Protocols
Protocol 1: Covalent Modification of a Protein with this compound
This protocol describes a general procedure for labeling a protein with this compound. Optimization of reagent concentration, reaction time, and temperature may be required for specific proteins.
Materials:
-
Purified protein with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M N-acetylcysteine)
-
Desalting column or dialysis cassette
-
Reducing agent (e.g., DTT or TCEP) for reversibility control
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has intramolecular disulfide bonds that are not the target of modification, ensure they remain intact. If targeting all cysteines, the protein may need to be denatured and reduced prior to labeling, followed by removal of the reducing agent.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a compatible solvent (e.g., DMSO or water).
-
Labeling Reaction: Add a 10- to 100-fold molar excess of this compound to the protein solution. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution to scavenge unreacted this compound. N-acetylcysteine is a suitable quenching agent.
-
Removal of Excess Reagent: Remove unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Verification of Modification (Optional): The extent of modification can be determined by mass spectrometry (see Protocol 2).
-
Reversibility Control (Optional): To confirm the formation of a disulfide bond, treat a small aliquot of the modified protein with a reducing agent (e.g., 10 mM DTT) for 30 minutes at room temperature and analyze by mass spectrometry to observe the loss of the modification.
Protocol 2: Mass Spectrometry Analysis of Modified Protein
This protocol outlines the steps for analyzing the this compound modified protein using mass spectrometry to confirm the modification and identify the modified cysteine residues. This is a critical step for characterizing disulfide-linked peptides.[5][6][7][8][9]
Materials:
-
Modified protein from Protocol 1
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Protease (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Non-reducing conditions): To identify the mixed disulfide, the protein sample should be prepared for mass spectrometry under non-reducing conditions.
-
Denature the modified protein in a denaturing buffer.
-
Alkylate free cysteines with iodoacetamide to prevent disulfide scrambling.
-
Digest the protein with a protease (e.g., trypsin) overnight at 37°C.
-
-
Sample Preparation (Reducing conditions - for control): To confirm the site of modification, a parallel sample should be analyzed under reducing conditions.
-
Denature the modified protein in a denaturing buffer.
-
Reduce all disulfide bonds with DTT.
-
Alkylate all cysteines with iodoacetamide.
-
Digest the protein with a protease.
-
-
LC-MS/MS Analysis: Analyze the peptide digests by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database using software capable of identifying disulfide-linked peptides.[5][9]
-
For the non-reduced sample, search for peptides containing a mass shift corresponding to the addition of a butanamide group via a disulfide bond.
-
For the reduced and alkylated sample, the modified cysteine will be identified by the absence of the modification and the presence of the alkylation adduct.
-
Fragmentation analysis of the disulfide-linked peptide will confirm the connectivity between the peptide and the this compound moiety.[6][8]
-
Visualizations
Caption: Reaction scheme for the covalent modification of a protein cysteine residue with this compound via thiol-disulfide exchange.
Caption: Experimental workflow for the covalent modification of a protein with this compound.
Caption: Mass spectrometry workflow for the analysis of proteins modified with this compound.
References
- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Disulfide-Linked Peptides Using Tandem Mass Spectrometry Coupled with Automated Data Analysis Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: Thiol-Reactive Probes for Studying Protein-Protein Interactions
Introduction
Thiol-reactive probes are small molecules that form stable covalent bonds with the sulfhydryl groups of cysteine residues.[1][2] Cysteine is a relatively rare amino acid, and its thiol group often possesses unique nucleophilicity, making it an attractive target for specific labeling.[1][2] By covalently modifying a cysteine residue within a protein-protein interface or an allosteric site, a thiol-reactive probe can be used to:
-
Identify binding partners: By immobilizing the probe, it can be used as "bait" to capture interacting proteins from a cell lysate.
-
Map interaction interfaces: Covalent labeling can identify accessible cysteine residues at the PPI interface.
-
Inhibit or stabilize PPIs: The covalent modification can physically block the interaction or lock the protein in a conformation that either prevents or enhances binding to its partner.
-
Serve as a platform for further functionalization: A thiol-reactive probe can be designed with an additional functional group (e.g., a fluorophore, biotin, or a click-chemistry handle) to enable detection, visualization, or enrichment of the target protein and its complexes.[3][4]
Key Applications
-
Covalent Inhibition of PPIs: Thiol-reactive compounds can act as covalent inhibitors by targeting a cysteine residue in the binding pocket of a protein. This leads to an irreversible or slowly reversible inhibition of the PPI, which can be a powerful therapeutic strategy, particularly in oncology.[1] The high affinity and prolonged duration of action are significant advantages of this approach.[2]
-
Activity-Based Protein Profiling (ABPP): ABPP uses reactive probes to assess the functional state of enzymes and other proteins directly in complex biological systems. A thiol-reactive probe with a reporter tag can be used to label a specific subset of proteins in a proteome, and changes in this labeling pattern upon perturbation can reveal information about PPIs and signaling pathways.
-
Identification of "Druggable" Cysteines: Screening thiol-reactive fragment libraries against a target protein can help identify reactive cysteine residues that can be targeted for drug development. Computational tools can also be used to predict potentially targetable cysteines at PPI interfaces.[1]
Experimental Protocols
Protocol 1: Screening for Covalent Inhibition of a PPI using a Thiol-Reactive Probe
This protocol describes a general workflow for assessing the ability of a thiol-reactive compound, such as a 4-Sulfanylbutanamide derivative, to inhibit a known PPI.
Caption: Workflow for screening thiol-reactive probes as PPI inhibitors.
Methodology:
-
Protein Preparation: Express and purify recombinant Protein A (containing the target cysteine) and its binding partner, Protein B.
-
Probe Preparation: Dissolve the thiol-reactive probe in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Covalent Labeling Reaction:
-
In a microplate, incubate a constant concentration of Protein A with a serial dilution of the thiol-reactive probe. Include a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 1-2 hours) at room temperature to allow for covalent bond formation.
-
-
PPI Measurement:
-
Add a constant concentration of Protein B to each well. If Protein B is labeled (e.g., with a fluorophore for a Fluorescence Polarization assay), it should be added at this step.
-
Incubate to allow for the formation of the Protein A-B complex.
-
Measure the extent of PPI using a suitable biophysical method such as Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or an ELISA-based format.[5][6]
-
-
Data Analysis:
-
Plot the measured signal against the concentration of the thiol-reactive probe.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the probe required to inhibit 50% of the PPI.
-
-
Confirmation of Covalent Adduct Formation: To confirm that the inhibition is due to covalent modification, the reaction mixture of Protein A and the probe can be analyzed by mass spectrometry to detect the expected mass shift corresponding to the addition of the probe.[7]
Protocol 2: Pull-Down Assay to Identify Interacting Partners using an Immobilized Thiol-Reactive Probe
This protocol outlines the use of an immobilized thiol-reactive probe to identify proteins that interact with a "bait" protein that has been covalently captured.
Caption: Workflow for a pull-down assay using an immobilized thiol-reactive probe.
Methodology:
-
Probe Immobilization:
-
Synthesize or procure a version of the thiol-reactive probe that has a linker suitable for immobilization (e.g., a biotin tag for streptavidin beads, or an amine group for NHS-activated beads).
-
Immobilize the probe onto the beads according to the manufacturer's instructions.
-
-
Preparation of Cell Lysate:
-
Culture and harvest cells expressing the proteins of interest.
-
Lyse the cells in a non-reducing lysis buffer to preserve protein complexes and the reactivity of cysteine residues.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Bait Protein Capture and Pull-Down:
-
Incubate the immobilized probe with the cell lysate. The "bait" protein containing a reactive cysteine will be covalently captured by the probe.
-
Allow the binding to proceed for 2-4 hours at 4°C with gentle rotation.
-
During this incubation, the "prey" proteins that are interacting with the bait protein will also be captured as part of the complex.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with a wash buffer to remove non-specifically bound proteins.[8]
-
-
Elution:
-
Elute the captured protein complexes from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Identify the interacting "prey" proteins by Western blotting with specific antibodies or by excising the protein bands and analyzing them by mass spectrometry.
-
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format.
Table 1: Inhibition of PPI between Protein A and Protein B by Thiol-Reactive Probes
| Compound | Target Cysteine | Assay Type | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|---|
| Probe-1 (this compound analogue) | Cys123 | FP | 2 | 5.2 ± 0.7 |
| Probe-2 (Maleimide derivative) | Cys123 | SPR | 2 | 1.8 ± 0.3 |
| Non-reactive control | Cys123 | FP | 2 | > 100 |
Table 2: Mass Spectrometry Analysis of Proteins Pulled Down with Immobilized Probe-1
| Identified Protein | Gene Name | UniProt ID | Mascot Score | Unique Peptides | Function |
|---|---|---|---|---|---|
| Protein X (Bait) | PROX | P12345 | 580 | 25 | Kinase |
| Protein Y (Prey) | PROY | Q67890 | 210 | 11 | Adaptor Protein |
| Protein Z (Prey) | PROZ | R54321 | 155 | 8 | Transcription Factor |
Signaling Pathway Visualization
Thiol-reactive probes can be used to dissect signaling pathways by covalently inhibiting a key PPI. For example, in a hypothetical pathway where a kinase (Kinase A) phosphorylates a substrate (Substrate B) upon forming a complex, a thiol-reactive probe could be used to block this interaction.
Caption: Inhibition of a kinase-substrate interaction by a thiol-reactive probe.
This diagram illustrates how a thiol-reactive probe can covalently modify Kinase A, preventing its interaction with Substrate B and thereby blocking the downstream signaling cascade. This approach is powerful for validating the role of specific PPIs in cellular processes and for developing targeted therapeutics.
References
- 1. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for 4-Sulfanylbutanamide Mediated Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-linking is a powerful technique used to study protein-protein interactions, stabilize protein complexes, and create novel bioconjugates. This document provides a detailed experimental protocol for a two-step cross-linking procedure mediated by a thiol-containing compound, exemplified by 4-Sulfanylbutanamide. Due to the limited availability of established protocols for this compound, this guide is based on well-understood principles of heterobifunctional cross-linking, particularly utilizing amine-to-thiol reactivity.
The proposed strategy involves the activation of one protein with a maleimide-containing cross-linker that reacts with primary amines (e.g., lysine residues). The resulting maleimide-activated protein is then reacted with a second protein or molecule that possesses a free thiol group, such as an engineered cysteine residue or a molecule like this compound. This approach allows for controlled and specific conjugation.
Reaction Principle
The cross-linking process is divided into two main stages:
-
Activation of Protein A: An amine-reactive cross-linker containing a maleimide group, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), is used to modify primary amines on the first protein (Protein A). This introduces thiol-reactive maleimide groups onto Protein A.
-
Cross-Linking with Protein B (or Thiol-Containing Molecule): The maleimide-activated Protein A is then introduced to a second protein (Protein B) that has a free sulfhydryl group (e.g., from a cysteine residue). The maleimide group reacts specifically with the sulfhydryl group to form a stable thioether bond, resulting in a covalent cross-link between the two proteins. In the context of this protocol, this compound can be conceptualized as a model for a thiol-containing molecule for reaction with the maleimide-activated protein.
Experimental Workflow
The overall experimental workflow for the two-step cross-linking procedure is depicted below.
Caption: Overall workflow for the two-step cross-linking procedure.
Detailed Experimental Protocols
Materials and Reagents
-
Protein A (to be activated)
-
Protein B (containing a free thiol) or this compound
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
L-Cysteine or β-mercaptoethanol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
SDS-PAGE gels and reagents
-
Mass spectrometer (for analysis)
Protocol 1: Activation of Protein A with SMCC
This protocol describes the introduction of maleimide groups onto Protein A.
-
Preparation of Protein A:
-
Dissolve Protein A in Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the reaction.
-
-
Preparation of SMCC Solution:
-
Immediately before use, dissolve SMCC in anhydrous DMSO to a concentration of 10 mM.
-
-
Reaction of Protein A with SMCC:
-
Add the SMCC solution to the Protein A solution to achieve a final molar excess of SMCC over Protein A as indicated in Table 1. A common starting point is a 20-fold molar excess.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess SMCC:
-
Immediately after incubation, remove non-reacted SMCC using a desalting column equilibrated with Reaction Buffer. This step is crucial to prevent hydrolysis of the maleimide group and to avoid unwanted side reactions in the next step.
-
Protocol 2: Cross-Linking of Maleimide-Activated Protein A with a Thiol-Containing Molecule
This protocol describes the reaction of the maleimide-activated Protein A with a thiol-containing partner, such as Protein B or this compound.
-
Preparation of Thiol-Containing Molecule:
-
Dissolve Protein B or this compound in Reaction Buffer. If Protein B has disulfide bonds, it may be necessary to reduce them first with a reducing agent like DTT, followed by removal of the reducing agent.
-
-
Cross-Linking Reaction:
-
Combine the maleimide-activated Protein A with the thiol-containing molecule at a molar ratio typically ranging from 1:1 to 1:5 (Protein A:Thiol-molecule).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To quench the reaction and cap any unreacted maleimide groups, add a final concentration of 10-20 mM L-cysteine or β-mercaptoethanol and incubate for an additional 15-30 minutes at room temperature.
-
-
Analysis of Cross-Linked Product:
-
The cross-linked product can be analyzed by SDS-PAGE to observe the formation of higher molecular weight species.
-
For detailed characterization, mass spectrometry can be used to identify the cross-linked peptides and confirm the site of conjugation.
-
Signaling Pathway and Reaction Mechanism
The chemical pathway for the two-step cross-linking reaction is illustrated below.
Caption: Reaction scheme for amine-to-thiol cross-linking.
Data Presentation
The following tables provide a summary of typical quantitative data for cross-linking experiments.
Table 1: Recommended Molar Ratios for SMCC Activation
| Molar Excess of SMCC to Protein A | Incubation Time (min) | Temperature (°C) | Expected Degree of Labeling |
| 10-fold | 30-60 | 25 | Low to Moderate |
| 20-fold | 30-60 | 25 | Moderate to High |
| 50-fold | 30-60 | 25 | High |
Table 2: Characterization of Cross-Linked Products
| Analytical Technique | Parameter Measured | Expected Outcome |
| SDS-PAGE | Molecular Weight | Appearance of a new band at a higher molecular weight corresponding to the cross-linked product (Protein A + Protein B). |
| Mass Spectrometry (MS) | Mass of Cross-Linked Peptides | Identification of peptides containing the cross-linker mass modification. |
| Tandem MS (MS/MS) | Peptide Sequence | Sequencing of cross-linked peptides to confirm the exact sites of modification on both proteins. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Cross-Linking Efficiency | - Insufficient activation of Protein A.- Hydrolysis of maleimide groups.- Absence of free thiols on Protein B. | - Increase the molar excess of SMCC.- Perform the desalting step quickly after activation.- Ensure Protein B is properly reduced to expose free thiols. |
| Protein Precipitation | - High degree of modification.- Hydrophobicity of the cross-linker. | - Reduce the molar excess of the cross-linker.- Use a water-soluble version of the cross-linker (e.g., Sulfo-SMCC). |
| Non-Specific Cross-Linking | - Contamination with other reactive species. | - Ensure all buffers are free of extraneous nucleophiles.- Properly quench the reaction after the desired incubation time. |
Conclusion
This document provides a comprehensive, albeit generalized, protocol for performing a two-step cross-linking reaction using an amine-reactive maleimide cross-linker and a thiol-containing molecule, with this compound serving as a conceptual model for the latter. The provided workflows, protocols, and data tables offer a solid foundation for researchers to design and execute their own cross-linking experiments. Successful implementation of these methods will enable the effective study of protein interactions and the generation of novel bioconjugates for various applications in research and drug development.
Application Notes and Protocols for 4-Sulfanylbutanamide Derivatives in Drug Discovery
Introduction
While specific research on "4-Sulfanylbutanamide" is not extensively available in publicly accessible literature, the structurally related class of sulfamide-containing molecules has garnered significant interest in drug discovery and development. These compounds have been notably explored as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a prime target for therapeutic intervention. This document provides an overview of the application of sulfamide-based HDAC inhibitors in drug discovery, including their mechanism of action, experimental protocols for their evaluation, and relevant quantitative data.
Mechanism of Action: Histone Deacetylase Inhibition
Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from the lysine residues of histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.
Sulfamide-based inhibitors typically act as zinc-binding groups, chelating the zinc ion in the active site of HDAC enzymes. This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones. The subsequent open chromatin structure allows for the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. Some sulfamide-based inhibitors have shown selectivity for specific HDAC isoforms, such as HDAC6.[1][2]
Signaling Pathway of HDAC Inhibition
Caption: Signaling pathway of HDAC inhibition by sulfamide-based compounds.
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative sulfamide-based HDAC inhibitors against various HDAC isoforms.
| Compound ID | Scaffold Type | Target HDAC Isoform(s) | IC50 (nM) | Reference |
| Linear Analogs | Long-chain | HDAC6 | Varies | [1] |
| Lysine-based Analogs | Lysine | HDAC1, HDAC6 | Varies | [1] |
Note: Specific IC50 values for "this compound" are not available. The data presented is for the broader class of sulfamide-based HDAC inhibitors.
Experimental Protocols
1. HDAC Enzyme Inhibition Assay
This protocol is a general method to determine the in vitro potency of a test compound against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in developer buffer)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound dilution (or DMSO for control).
-
Initiate the reaction by adding the recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at room temperature for a further 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
2. Cellular Proliferation Assay (MTT Assay)
This protocol assesses the effect of a test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116 colon carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) value.
Drug Discovery and Development Workflow
Caption: A generalized workflow for drug discovery and development.
Sulfamide-based compounds represent a promising class of molecules for the development of novel therapeutics, particularly as HDAC inhibitors for cancer treatment.[3] The protocols and data presented here provide a foundational framework for researchers and scientists to explore the potential of these and related compounds in drug discovery. Further investigation into the structure-activity relationships and isoform selectivity of sulfamide derivatives will be crucial for the development of next-generation epigenetic drugs.
References
- 1. Sulfamides as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Immobilization on Surfaces using Thiol-Amide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of proteins onto solid surfaces is a cornerstone of modern biotechnology, with critical applications in drug discovery, diagnostics, and fundamental research. The choice of surface chemistry is paramount to ensure that proteins retain their native conformation and biological activity. 4-Sulfanylbutanamide and similar short-chain thiol-amide linkers provide a robust and versatile platform for the covalent attachment of proteins to gold surfaces. This is achieved through the formation of a stable self-assembled monolayer (SAM) via the thiol group's affinity for gold, presenting a terminal amide or a functional group that can be activated to form a stable amide bond with the protein.
This document provides detailed protocols and application notes for the immobilization of proteins on gold surfaces using a representative short-chain thiol-amide linkage strategy. The protocols are designed to be adaptable for various proteins and research applications, from high-throughput screening to biosensor development.
Principle of Immobilization
The immobilization process involves two key steps:
-
Surface Functionalization: A gold substrate is treated with a solution of a thiol-containing molecule, such as a short-chain alkanethiol with a terminal functional group (e.g., a carboxyl group that will be converted to an amide). The thiol groups spontaneously adsorb onto the gold surface, forming a dense, ordered self-assembled monolayer (SAM). This process creates a functionalized surface ready for protein attachment.
-
Protein Conjugation: The terminal functional groups of the SAM are activated to become reactive towards specific amino acid residues on the protein surface, typically the primary amines of lysine residues. This results in the formation of a stable, covalent amide bond, securely tethering the protein to the surface in a controlled manner.
Experimental Protocols
Protocol 1: Preparation of a Functionalized Gold Surface with a Thiol-Amide Linker
This protocol describes the formation of a self-assembled monolayer of a representative short-chain thiol, 3-mercaptopropionic acid (3-MPA), on a gold surface. This creates a carboxyl-terminated surface that can be subsequently activated to form an amide linkage with a protein.
Materials:
-
Gold-coated substrates (e.g., gold-coated glass slides, SPR chips, or gold nanoparticles)
-
3-mercaptopropionic acid (3-MPA)
-
Anhydrous ethanol
-
Ultrapure water (Milli-Q or equivalent)
-
Nitrogen gas
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Sonicator
-
Clean glass vials
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes.
-
Rinse the substrates thoroughly with ultrapure water followed by ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Alternatively, for a less hazardous cleaning procedure, sonicate the substrates in ethanol for 15 minutes, followed by rinsing with ethanol and drying under nitrogen.
-
-
Preparation of Thiol Solution:
-
Prepare a 1-10 mM solution of 3-MPA in anhydrous ethanol in a clean glass vial.
-
-
Formation of the Self-Assembled Monolayer (SAM):
-
Immerse the clean, dry gold substrates in the 3-MPA solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For some applications, shorter incubation times of 1-2 hours may be sufficient.
-
After incubation, remove the substrates from the thiol solution.
-
-
Rinsing and Drying:
-
Rinse the functionalized substrates thoroughly with ethanol to remove any non-specifically adsorbed thiol molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
The carboxyl-terminated gold surface is now ready for protein immobilization.
-
Protocol 2: Covalent Immobilization of Proteins via Amide Bond Formation
This protocol details the activation of the carboxyl-terminated SAM and the subsequent covalent attachment of a protein.
Materials:
-
Carboxyl-terminated gold substrates (from Protocol 1)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (0.1 - 1.0 mg/mL in PBS)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.5 or 1% Bovine Serum Albumin in PBS)
-
Ultrapure water
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.1 M NHS and 0.4 M EDC in ultrapure water.
-
Immerse the carboxyl-terminated gold substrates in the EDC/NHS solution for 15-30 minutes at room temperature. This reaction activates the carboxyl groups to form reactive NHS esters.
-
Rinse the activated substrates with ultrapure water and then with PBS to remove excess EDC and NHS.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrates in the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal incubation time and temperature may vary depending on the protein.
-
-
Blocking of Unreacted Sites:
-
After protein incubation, remove the substrates and rinse with PBS.
-
To deactivate any remaining NHS esters and prevent non-specific binding, immerse the substrates in a blocking buffer for 30 minutes at room temperature.
-
Rinse the substrates thoroughly with PBS.
-
-
Final Rinsing and Storage:
-
Perform a final rinse with ultrapure water.
-
Dry the protein-immobilized substrates under a gentle stream of nitrogen gas.
-
Store the substrates at 4°C in a hydrated environment (e.g., in a sealed container with a damp paper towel) until use.
-
Data Presentation
The success of protein immobilization can be quantified using various surface-sensitive techniques. The following table summarizes typical quantitative data that can be obtained.
| Parameter | Technique | Typical Values | Significance |
| Surface Coverage | Quartz Crystal Microbalance (QCM) | 100 - 500 ng/cm² | Indicates the density of the immobilized protein layer. |
| Surface Plasmon Resonance (SPR) | 1000 - 5000 RU (Response Units) | Provides real-time measurement of protein binding to the surface. | |
| X-ray Photoelectron Spectroscopy (XPS) | N/C ratio of 0.1 - 0.3 | Confirms the presence of protein by detecting nitrogen from peptide bonds. | |
| Layer Thickness | Ellipsometry | 2 - 10 nm | Measures the thickness of the protein layer, which can indicate orientation. |
| Atomic Force Microscopy (AFM) | Varies with protein size and coverage | Provides topographical information and can visualize individual protein molecules. | |
| Biological Activity | Enzyme-Linked Immunosorbent Assay (ELISA) | Signal-to-noise ratio > 10 | Confirms that the immobilized protein retains its specific binding activity. |
| Activity Assays (for enzymes) | > 50% of native activity | Measures the catalytic activity of the immobilized enzyme. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for protein immobilization using a thiol-amide linker.
Application Notes and Protocols: Fluorescent Labeling of Biomolecules via Thiolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of Two-Step Thiolation and Labeling
The core principle of this methodology is the covalent modification of a biomolecule to introduce a reactive thiol (-SH) group, which then serves as a handle for conjugation with a thiol-reactive fluorescent probe. This approach is particularly useful for proteins that lack accessible cysteine residues or when a more controlled labeling strategy is desired. The most common target for thiolation is the primary amine group (-NH2) found on lysine residues and the N-terminus of proteins.
Two widely used reagents for introducing thiol groups are Traut's Reagent (2-iminothiolane) and N-succinimidyl S-acetylthioacetate (SATA).
-
Traut's Reagent (2-iminothiolane): Reacts directly with primary amines to introduce a sulfhydryl group in a single step, preserving the original charge of the modified amine.[1]
-
SATA (N-succinimidyl S-acetylthioacetate): Reacts with primary amines to add a protected thiol group (acetylated). A subsequent deacetylation step using hydroxylamine is required to generate the free, reactive thiol.
Once the biomolecule is thiolated, it can be reacted with a variety of thiol-reactive fluorescent dyes, such as those containing maleimide or iodoacetamide functional groups.[2][3][4]
Data Presentation
Table 1: Comparison of Common Thiolation Reagents
| Reagent | Target Functional Group | Reaction pH | Number of Steps | Key Features |
| Traut's Reagent (2-iminothiolane) | Primary Amines (-NH2) | 7-9 | One | Maintains the positive charge of the original amine; reaction is rapid.[1] |
| SATA (N-succinimidyl S-acetylthioacetate) | Primary Amines (-NH2) | 7-8 | Two (Thiolation and Deacetylation) | Introduces a protected thiol, allowing for purification before deprotection; can be used to introduce a spacer arm. |
Table 2: Common Thiol-Reactive Fluorescent Dye Chemistries
| Reactive Group | Target Functional Group | Reaction pH | Bond Formed | Stability |
| Maleimide | Sulfhydryl (-SH) | 6.5-7.5 | Thioether | Stable, but can undergo hydrolysis at higher pH.[] |
| Iodoacetamide | Sulfhydryl (-SH) | 7.5-9.5 | Thioether | Very stable.[3][4] |
Experimental Protocols
Protocol 1: Thiolation of a Protein using Traut's Reagent
This protocol describes the introduction of sulfhydryl groups onto a protein using Traut's Reagent.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Traut's Reagent (2-iminothiolane HCl)
-
Reaction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 8.0
-
Desalting column (e.g., SpinOut™ GT-600)
-
Deionized water
Procedure:
-
Protein Preparation: Dissolve the protein to be thiolated in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
Traut's Reagent Preparation: Immediately before use, prepare a 10 mM solution of Traut's Reagent in deionized water.
-
Thiolation Reaction: Add a 10- to 20-fold molar excess of Traut's Reagent to the protein solution. The optimal molar ratio may need to be determined empirically.[1]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Removal of Excess Reagent: Remove the unreacted Traut's Reagent using a desalting column equilibrated with the Reaction Buffer. The thiolated protein is now ready for fluorescent labeling.
Protocol 2: Fluorescent Labeling of a Thiolated Protein with a Maleimide Dye
This protocol describes the labeling of a thiolated protein with a maleimide-functionalized fluorescent dye.
Materials:
-
Thiolated protein (from Protocol 1)
-
Maleimide-activated fluorescent dye
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 7.2
-
Quenching Solution: 1 M β-mercaptoethanol or cysteine in water
-
Desalting column
Procedure:
-
Dye Preparation: Immediately before use, dissolve the maleimide-activated fluorescent dye in a small amount of DMF or DMSO to create a 1-10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the thiolated protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted dye and quenching reagent by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the fluorescent dye and the protein (e.g., at 280 nm). The calculation is as follows:
DOL = (A_dye × ε_protein) / [(A_protein - CF × A_dye) × ε_dye]
Where:
-
A_dye = Absorbance of the dye at its maximum absorption wavelength
-
A_protein = Absorbance of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of the dye
-
ε_protein = Molar extinction coefficient of the protein
-
CF = Correction factor for the dye's absorbance at 280 nm
-
Visualizations
Caption: Reaction scheme for protein thiolation using Traut's Reagent.
Caption: Experimental workflow for two-step fluorescent labeling of a protein.
Caption: Conceptual pathway illustrating the use of a fluorescently labeled ligand.
References
Application Notes and Protocols for Enzymatic Reactions Involving 4-Sulfanylbutanamide
A comprehensive review of the existing scientific literature reveals a significant gap in the knowledge regarding enzymatic reactions specifically involving 4-Sulfanylbutanamide. At present, there are no detailed, publicly available experimental protocols, quantitative data, or established signaling pathways directly associated with this compound.
Our extensive search of scientific databases and literature has not yielded specific information on enzymes that utilize this compound as a substrate, inhibitor, or product. Consequently, the development of detailed Application Notes and Protocols, as requested, is not feasible at this time due to the absence of foundational research in this area.
While general enzymatic principles related to similar functional groups, such as thioethers and amides, are well-documented, this information is not specific enough to create the detailed and targeted content required by researchers, scientists, and drug development professionals for this compound.
We encourage the research community to investigate the potential roles of this compound in biological systems. Future studies may uncover its involvement in various enzymatic pathways, which would then enable the development of the detailed resources requested.
We will continue to monitor the scientific literature for any advancements in this area and will update this information as new data becomes available.
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Sulfanylbutanamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Sulfanylbutanamide. The following information is designed to help optimize reaction conditions for improved efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method for the synthesis of this compound is a two-step process. The first step involves the thionation of γ-butyrolactone to produce 4-thiobutyrolactam. This is typically achieved using a thionating agent like Lawesson's reagent. The second step is the ring-opening of the resulting 4-thiobutyrolactam with ammonia (aminolysis) to yield the final product, this compound.
Q2: I am observing a low yield in the first step (thionation of γ-butyrolactone). What are the potential causes and solutions?
Low yields in the thionation step can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature.
-
Sub-optimal Amount of Lawesson's Reagent: An insufficient amount of Lawesson's reagent will result in incomplete conversion. It is advisable to use a slight excess of the reagent.
-
Solvent Purity: The presence of water or other protic impurities in the solvent can decompose Lawesson's reagent. Ensure the use of a dry, aprotic solvent such as toluene or dioxane.
-
Purification Losses: The product, 4-thiobutyrolactam, can be volatile. Care should be taken during solvent removal to avoid product loss.
Q3: The aminolysis of 4-thiobutyrolactam is sluggish. How can I improve the reaction rate?
If the ring-opening of 4-thiobutyrolactam with ammonia is slow, consider the following:
-
Concentration of Ammonia: Using a more concentrated solution of ammonia in an appropriate solvent (e.g., methanol or ethanol) can increase the reaction rate.
-
Temperature: Gently heating the reaction mixture can accelerate the aminolysis. However, excessive heat should be avoided to prevent side reactions.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by thin-layer chromatography (TLC) or other analytical techniques is recommended.
Q4: What are the potential side products in the synthesis of this compound?
Potential side products can include:
-
Unreacted Starting Material: Incomplete conversion will leave unreacted γ-butyrolactone or 4-thiobutyrolactam.
-
Polymerization: Under certain conditions, especially at higher temperatures, the starting materials or product may undergo polymerization.
-
Oxidation: The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfides. It is advisable to handle the product under an inert atmosphere (e.g., nitrogen or argon) and store it appropriately.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Lawesson's reagent. | Use a fresh batch of Lawesson's reagent. The reagent can degrade over time, especially if not stored under anhydrous conditions. |
| Incorrect reaction temperature. | Optimize the reaction temperature. For the thionation step, a temperature of 80-110 °C is typically used. For the aminolysis, room temperature to 50 °C is a good starting point. | |
| Poor quality starting materials. | Ensure the purity of γ-butyrolactone and the ammonia solution. | |
| Product is Contaminated with a Foul Odor | Presence of volatile sulfur byproducts. | Purify the product thoroughly, for example, by column chromatography. Working in a well-ventilated fume hood is essential. |
| Difficulty in Isolating the Final Product | Product is highly soluble in the reaction solvent. | After the reaction, try to precipitate the product by adding a non-polar solvent. Alternatively, remove the reaction solvent under reduced pressure and purify the residue by chromatography. |
| Formation of a White Precipitate During Aminolysis | Possible formation of ammonium salts. | This is not necessarily a problem. The precipitate can be filtered off at the end of the reaction. The desired product is likely in the filtrate. |
Experimental Protocols
Step 1: Synthesis of 4-Thiobutyrolactam
-
To a solution of γ-butyrolactone (1.0 eq) in dry toluene, add Lawesson's reagent (0.55 eq).
-
Heat the reaction mixture to 110 °C and stir under an inert atmosphere for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 4-thiobutyrolactam.
Step 2: Synthesis of this compound
-
Dissolve 4-thiobutyrolactam (1.0 eq) in a 7N solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Data Presentation
The following table summarizes hypothetical data on the optimization of the aminolysis step, illustrating the effect of different reaction parameters on the yield of this compound.
| Entry | Ammonia Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2 M in Methanol | 25 | 24 | 65 |
| 2 | 7 N in Methanol | 25 | 24 | 85 |
| 3 | 7 N in Methanol | 50 | 12 | 92 |
| 4 | 7 N in Methanol | 25 | 48 | 88 |
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: Preventing Non-Specific Binding of 4-Sulfanylbutanamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate non-specific binding (NSB) of 4-Sulfanylbutanamide and other thiol-containing small molecules in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem with this compound?
Non-specific binding is the adsorption of a molecule, such as this compound, to surfaces or molecules other than its intended target.[1][2] This phenomenon leads to a false positive signal, high background noise, and reduced assay sensitivity, ultimately compromising the accuracy and reliability of experimental data.[1][3] this compound is particularly susceptible to NSB due to its reactive thiol (-SH) group, which can form strong, often irreversible, bonds with certain surfaces, and its amide group, which can participate in hydrogen bonding.
Q2: What are the primary mechanisms driving the non-specific binding of this compound?
The primary drivers of NSB for this compound are:
-
Thiol-Metal Interactions: The thiol group has a high affinity for noble metal surfaces like gold (Au), which are commonly used in biosensors such as Surface Plasmon Resonance (SPR). This interaction can be very strong, leading to significant NSB.[4][5][6]
-
Hydrophobic Interactions: The butyl chain of the molecule can interact with hydrophobic surfaces or hydrophobic regions of proteins.[1]
-
Electrostatic Interactions: The molecule can engage in charge-based interactions with surfaces, influenced by the pH and ionic strength of the buffer.[1][7]
Q3: Which experimental systems are most affected by NSB from thiol-containing molecules?
NSB is a significant concern in surface-based assays, including:
-
Surface Plasmon Resonance (SPR): Where analytes binding to a gold sensor surface are measured.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Involving the adsorption of proteins to polystyrene microplate wells.[8][9]
-
Quartz Crystal Microbalance (QCM): Which measures mass changes on a sensor surface.
-
Lateral Flow Assays (LFA): Where reagents move along a membrane and can bind non-specifically.
Troubleshooting Non-Specific Binding
High background, poor signal-to-noise ratio, or inconsistent results in your assay may be due to NSB. The following troubleshooting guide offers a systematic approach to identify and resolve these issues.
Logical Flow for Troubleshooting Non-Specific Binding
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. m.youtube.com [m.youtube.com]
- 3. meridianbioscience.com [meridianbioscience.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Sulfanylbutanamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Sulfanylbutanamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method for the synthesis of this compound is the nucleophilic ring-opening of γ-thiobutyrolactone with ammonia. This reaction, known as aminolysis, directly yields the desired product.
Q2: What are the typical yields for this synthesis?
Yields can vary significantly based on reaction conditions. With optimized parameters, including temperature, reaction time, and reactant ratios, yields can be moderate to high. However, without careful control, yields can be low due to incomplete reaction or the formation of side products.
Q3: What are the main challenges in synthesizing this compound?
The primary challenges include ensuring the complete consumption of the starting material (γ-thiobutyrolactone), preventing the formation of disulfide byproducts through oxidation of the thiol group, and effectively purifying the final product from unreacted starting materials and side products.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the visualization of the consumption of the starting material and the formation of the product over time.
Q5: What are the critical safety precautions for this synthesis?
γ-Thiobutyrolactone and ammonia are hazardous materials. Ammonia is a corrosive and toxic gas, while the thiol product can have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Insufficient reaction time or temperature: The reaction may not have proceeded to completion. 2. Poor quality of reagents: Degradation of γ-thiobutyrolactone or a low concentration of the ammonia solution can hinder the reaction. 3. Inefficient mixing: Prevents effective interaction between reactants. | 1. Optimize reaction conditions: Increase the reaction time or modestly elevate the temperature. Monitor the reaction progress using TLC or GC-MS. 2. Verify reagent quality: Use freshly opened or properly stored reagents. Titrate the ammonia solution to confirm its concentration. 3. Ensure vigorous stirring: Use a magnetic stirrer set to a speed that ensures a homogeneous reaction mixture. |
| Presence of Unreacted Starting Material | 1. Stoichiometric imbalance: An insufficient amount of ammonia was used. 2. Short reaction time: The reaction was stopped before completion. | 1. Increase the molar excess of ammonia: Use a larger excess of the ammonia solution to drive the reaction to completion. 2. Extend the reaction time: Continue the reaction and monitor until the starting material is no longer detectable by TLC or GC-MS. |
| Formation of a White Precipitate (Disulfide byproduct) | 1. Oxidation of the thiol: The sulfhydryl group of this compound is susceptible to oxidation, especially in the presence of air, leading to the formation of a disulfide dimer. | 1. Perform the reaction under an inert atmosphere: Use nitrogen or argon to blanket the reaction mixture. 2. Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Work-up with a reducing agent: During purification, wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite or dithiothreitol (DTT) to reduce any formed disulfide back to the thiol. |
| Difficult Purification | 1. Similar polarities of product and starting material: Can make separation by column chromatography challenging. 2. Product instability: The product may degrade during prolonged purification steps. | 1. Optimize chromatographic conditions: Use a different solvent system or a different stationary phase for column chromatography. 2. Consider alternative purification methods: Techniques such as crystallization or distillation under reduced pressure may be effective. 3. Minimize exposure to air and heat: Conduct purification steps quickly and under an inert atmosphere if possible. |
Experimental Protocol: Synthesis of this compound via Aminolysis of γ-Thiobutyrolactone
This protocol describes a general procedure for the synthesis of this compound. Optimization of the parameters outlined in the table below may be necessary to achieve desired yields and purity.
Materials:
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γ-Thiobutyrolactone
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Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)
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Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)
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Inert gas (Nitrogen or Argon)
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Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
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Purification supplies (silica gel for column chromatography, solvents for elution)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Dissolve γ-thiobutyrolactone in the chosen anhydrous solvent in the flask.
-
Cool the solution in an ice bath.
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Slowly add the ammonia solution to the stirred solution of γ-thiobutyrolactone. A significant molar excess of ammonia is recommended.
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Allow the reaction to warm to room temperature and stir for the desired amount of time (e.g., 12-24 hours).
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |
| Solvent | Methanol | Tetrahydrofuran | Ethanol |
| Ammonia Source | 7N NH3 in MeOH | 28% Aqueous NH4OH | 7N NH3 in MeOH |
| Temperature | 0 °C to RT | RT | 50 °C |
| Reaction Time | 12 hours | 24 hours | 8 hours |
| Yield | Low | High | Moderate |
| Purity | Moderate | High | Low (side products) |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
challenges in working with 4-Sulfanylbutanamide in complex mixtures
Welcome to the technical support center for 4-Sulfanylbutanamide. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of working with this thiol-containing compound in complex mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be losing activity over time. What could be the cause?
A1: The primary cause of decreased activity in this compound solutions is the oxidation of the thiol group. Thiols are susceptible to oxidation, which can lead to the formation of disulfides and, upon further oxidation, sulfenic, sulfinic, and sulfonic acids.[1][2] This process can be accelerated by exposure to air (oxygen), certain metal ions, and alkaline pH. To mitigate this, it is recommended to prepare fresh solutions, use deoxygenated buffers, and store solutions at low temperatures (2-8°C or frozen for long-term storage).
Q2: I am observing high background noise and non-specific binding in my assay when using this compound. How can I troubleshoot this?
A2: High background and non-specific binding with thiol-containing compounds can arise from their reactivity with various components in your assay. The sulfhydryl group is a strong nucleophile and can react with electrophilic species.[2] Consider the following troubleshooting steps:
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Assay Components: Evaluate the compatibility of your assay reagents with thiols. Some reagents may contain reactive groups that lead to non-specific interactions.
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Blocking Agents: Incorporate a blocking agent that is unreactive towards thiols, such as bovine serum albumin (BSA), to reduce non-specific binding to surfaces.
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Purity of Compound: Ensure the purity of your this compound, as impurities could contribute to off-target effects.
Q3: How can I accurately quantify the concentration of this compound in a complex biological matrix like plasma?
A3: Quantifying low-molecular-weight thiols like this compound in biological matrices is challenging due to their polarity and the presence of interfering substances.[3][4] A common and effective method involves a two-step process:
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Derivatization: The thiol group is reacted with a labeling reagent to improve its detection and separation characteristics. A widely used reagent is monobromobimane (mBBr), which reacts specifically with thiols to form a stable, fluorescent derivative.[3]
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Chromatographic Analysis: The derivatized analyte is then quantified using a separation technique like reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[3][4] This method offers high sensitivity and selectivity.
Q4: I need to reduce disulfide bonds in my sample before quantifying total this compound. What reducing agent should I use?
A4: To measure the total concentration of this compound, any disulfide-linked dimers or mixed disulfides with other thiols must be reduced. A common reducing agent for this purpose is sodium borohydride (NaBH4). It is effective in cleaving disulfide bonds to release the free thiol for subsequent derivatization and analysis.[3]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Assay Results | Oxidation of this compound | Prepare fresh solutions daily. Use deoxygenated buffers. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Reactivity with assay components | Test the stability of this compound in the presence of individual assay components. Consider alternative, less reactive reagents if possible. | |
| Low Recovery from Biological Samples | Inefficient extraction | Optimize the extraction procedure. Due to its polarity, methods like protein precipitation followed by solid-phase extraction (SPE) may be necessary. |
| Adsorption to labware | Use low-binding microcentrifuge tubes and pipette tips. | |
| Poor Chromatographic Peak Shape | Suboptimal mobile phase pH | The charge state of the amide group can affect peak shape. Adjust the pH of the mobile phase to optimize chromatography. |
| Interaction with metal ions | Add a chelating agent like EDTA to the mobile phase to prevent interactions with any residual metal ions in the HPLC system. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides typical values for low-molecular-weight thiols, which can serve as a general reference.
| Parameter | Typical Value for Low-Molecular-Weight Thiols | Notes |
| pKa of Thiol Group | 8 - 10 | The reactivity of the thiol group is pH-dependent, with the thiolate anion (RS-) being the more nucleophilic species. The pKa can be influenced by the local chemical environment.[5] |
| Redox Potential (Thiol/Disulfide) | -200 to -300 mV | This indicates that thiols are generally good reducing agents. |
| Reaction Rate with Monobromobimane | Second-order rate constants are typically in the range of 10^2 to 10^4 M⁻¹s⁻¹ | The reaction is usually rapid and completed within minutes at room temperature. |
Experimental Protocols
Protocol 1: Quantification of Total this compound in Human Plasma
This protocol is adapted from methods for the analysis of low-molecular-weight thiols in biological fluids.[3][4]
1. Sample Preparation and Reduction of Disulfides: a. To 100 µL of human plasma in a microcentrifuge tube, add 100 µL of a solution containing 10 mM sodium borohydride (NaBH4) in 0.1 M NaOH. b. Vortex briefly and incubate at room temperature for 30 minutes to reduce all disulfide bonds.
2. Protein Precipitation: a. Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins. b. Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
3. Derivatization: a. Transfer the supernatant to a new microcentrifuge tube. b. Add 50 µL of 1 M borate buffer (pH 9.0). c. Add 20 µL of 50 mM monobromobimane (mBBr) in acetonitrile. d. Vortex and incubate in the dark at room temperature for 15 minutes.
4. Reaction Quenching: a. Add 20 µL of 1 M HCl to stop the derivatization reaction.[4]
5. HPLC Analysis: a. Inject an appropriate volume (e.g., 20 µL) of the final solution into an RP-HPLC system. b. Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). c. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. d. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. e. Gradient: A suitable gradient to separate the derivatized this compound from other components (e.g., 5-95% B over 20 minutes). f. Flow Rate: 1.0 mL/min. g. Detection: Fluorescence detector with excitation at 378 nm and emission at 492 nm.[3] h. Quantification: Use a calibration curve prepared with known concentrations of this compound standard treated with the same procedure.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Sulfanylbutanamide Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of proteins labeled with 4-Sulfanylbutanamide. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for protein labeling with this compound?
This compound is a thiol-reactive compound designed to specifically label proteins at cysteine residues. The sulfhydryl group (-SH) of a cysteine residue acts as a nucleophile, attacking the electrophilic portion of the this compound molecule to form a stable covalent thioether bond. This site-specific labeling is advantageous as cysteine residues are often less abundant than other reactive groups like primary amines, allowing for more controlled and precise conjugation.[1]
Q2: How can I determine the efficiency of my protein labeling reaction?
The degree of labeling (DOL), or the molar ratio of the label to the protein, is a critical parameter to determine. A common method involves spectrophotometric analysis. You will need to measure the absorbance of the labeled protein solution at 280 nm (for the protein) and at the maximum absorbance wavelength of the label (if it has a chromophore). The protein concentration is corrected for the absorbance of the label at 280 nm.[2]
Q3: What are the most common methods for purifying proteins after labeling with this compound?
The choice of purification strategy depends on the properties of the target protein and the nature of the unreacted labeling reagent and byproducts. Common and effective methods include:
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Size-Exclusion Chromatography (SEC): This method is highly effective for removing small molecules like unreacted this compound from the much larger labeled protein.
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Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag, GST-tag), this method offers high specificity and can efficiently separate the labeled protein from contaminants.[3]
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Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge. Labeling can sometimes alter the charge of the protein, which might require optimization of the IEX protocol.
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Dialysis: A straightforward method for removing small, unreacted labeling reagents by exchanging the buffer.[2]
Q4: Can I use a combination of purification methods?
Yes, a multi-step purification strategy is often recommended to achieve high purity. For instance, an initial affinity chromatography step to capture the tagged protein can be followed by size-exclusion chromatography to remove any remaining unreacted label and protein aggregates.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound labeled proteins.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Oxidation of Cysteine Residues: Cysteine sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive towards this compound. | Reduction of Disulfide Bonds: Prior to labeling, treat the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Ensure complete removal of the reducing agent before adding the labeling reagent, as it will compete for the label.[4][5][6] |
| Hydrolysis of the Labeling Reagent: The reactive group of this compound may be susceptible to hydrolysis, especially at high pH. | Optimize Reaction pH: Perform the labeling reaction at a pH range of 7.0-7.5 to ensure the reactivity of the sulfhydryl group while minimizing hydrolysis of the label.[7] | |
| Insufficient Molar Excess of Label: The concentration of the labeling reagent may be too low to drive the reaction to completion. | Increase Molar Ratio: Use a 10-20 fold molar excess of this compound to protein. This should be optimized for each specific protein.[5] | |
| Protein Aggregation During or After Labeling | Hydrophobic Nature of the Label: The addition of this compound might increase the hydrophobicity of the protein, leading to aggregation. | Optimize Buffer Conditions: Include additives in the buffer that can help to reduce aggregation, such as non-ionic detergents (e.g., Tween-20), glycerol, or arginine. |
| Denaturation of the Protein: The labeling conditions (e.g., pH, temperature) may be causing the protein to denature and aggregate. | Gentle Reaction Conditions: Perform the labeling reaction at a lower temperature (e.g., 4°C) and ensure the pH is within the optimal range for protein stability. | |
| Presence of Unreacted Label After Purification | Inefficient Purification Method: The chosen purification method may not be suitable for separating the unreacted label from the protein. | Employ Size-Exclusion Chromatography (SEC): SEC is highly effective at separating molecules based on size and is ideal for removing small unreacted labeling reagents. |
| Insufficient Dialysis/Buffer Exchange: The dialysis or buffer exchange process may not have been carried out for a sufficient duration or with a large enough volume of exchange buffer. | Optimize Dialysis Protocol: Increase the duration of dialysis and perform multiple buffer changes with a large volume of fresh buffer. | |
| Non-specific Labeling | Reaction with Other Amino Acid Residues: At high pH, some thiol-reactive reagents can show reactivity towards other nucleophilic amino acid side chains, such as lysines. | Strict pH Control: Maintain the reaction pH between 7.0 and 7.5 to favor the specific reaction with cysteine residues.[6] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
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Protein Preparation:
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Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES).[7]
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If the protein contains disulfide bonds, add a 10-100 fold molar excess of a reducing agent (e.g., TCEP) and incubate for 30-60 minutes at room temperature.[5]
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Remove the reducing agent using a desalting column or through buffer exchange.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF.[7]
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Add a 10-20 fold molar excess of the this compound solution to the protein solution while gently stirring.[5]
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.
-
-
Quenching the Reaction (Optional):
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To stop the reaction, a small molecule containing a thiol group (e.g., β-mercaptoethanol or cysteine) can be added to react with the excess this compound.
-
Protocol 2: Purification of Labeled Protein using Size-Exclusion Chromatography (SEC)
-
Column Equilibration:
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Equilibrate the SEC column with a suitable buffer (e.g., PBS) at the desired flow rate.
-
-
Sample Loading:
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Concentrate the labeling reaction mixture if necessary.
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Load the sample onto the equilibrated SEC column.
-
-
Elution and Fraction Collection:
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Elute the sample with the equilibration buffer.
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Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The labeled protein will typically elute in the earlier fractions, while the smaller, unreacted label will elute later.
-
-
Analysis:
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Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy to confirm the presence of the purified labeled protein and the absence of unreacted label.
-
Visualizations
Caption: Workflow for labeling and purification of proteins with this compound.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
stability issues of 4-Sulfanylbutanamide under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Sulfanylbutanamide under various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific stability issues that may be encountered during the experimental use of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of potency or activity of this compound solution over a short period. | Oxidation of the thiol group: The sulfanyl group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species. This is often accelerated by the presence of oxygen, metal ions, or basic pH. | - Prepare solutions fresh, just before use. - Degas solvents to remove dissolved oxygen. - Work under an inert atmosphere (e.g., nitrogen or argon). - Add a chelating agent like EDTA to sequester metal ions. - Maintain a slightly acidic pH (e.g., pH 5-6) if compatible with your experiment. |
| Unexpected peaks observed in HPLC or LC-MS analysis. | Formation of disulfide dimer: The most common degradation product is the disulfide dimer, formed by the oxidation of two molecules of this compound. Hydrolysis of the amide bond: Under strongly acidic or basic conditions, the amide bond can be hydrolyzed to form 4-sulfanylbutanoic acid and ammonia. | - To confirm the presence of a disulfide, treat a sample with a reducing agent (e.g., DTT or TCEP) and re-analyze. The peak corresponding to the disulfide should disappear, and the peak for this compound should increase. - To investigate hydrolysis, compare the retention time and mass spectrum of the unknown peak with a standard of 4-sulfanylbutanoic acid, if available. Avoid extreme pH conditions during sample preparation and analysis. |
| Inconsistent results between experimental replicates. | Variability in handling and storage: Differences in the age of the solution, exposure to air, or temperature fluctuations can lead to varying levels of degradation. | - Standardize solution preparation and handling procedures. - Use a consistent source and grade of solvents and reagents. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at ≤ -20°C under an inert atmosphere. |
| Precipitate formation in the sample solution. | Low solubility of degradation products: The disulfide dimer may have lower solubility than the parent compound in certain solvent systems. | - Analyze the precipitate separately to identify its composition. - If disulfide formation is confirmed, consider the mitigation strategies for oxidation. - Adjust the solvent composition if solubility is a persistent issue. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are the oxidation of the thiol group and the hydrolysis of the amide bond. The thiol group is readily oxidized to form a disulfide dimer, especially in the presence of oxygen or metal ions. Further oxidation to sulfinic or sulfonic acids is also possible under stronger oxidizing conditions. The amide bond can undergo hydrolysis under strongly acidic or basic conditions, yielding 4-sulfanylbutanoic acid and ammonia.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH.
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Acidic Conditions (pH < 7): The thiol group is generally more stable against oxidation at a slightly acidic pH. However, strong acidic conditions can promote the hydrolysis of the amide bond.
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Basic Conditions (pH > 7): In basic solutions, the thiol group is deprotonated to the more nucleophilic thiolate anion, which is much more susceptible to oxidation. Strong basic conditions will also accelerate amide hydrolysis.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3:
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Solid Compound: Store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture.
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Stock Solutions: Prepare concentrated stock solutions in a suitable deoxygenated solvent (e.g., DMSO, DMF, or ethanol). Aliquot into single-use vials, purge with an inert gas (argon or nitrogen), and store at -80°C.
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Working Solutions: Prepare fresh from the stock solution immediately before use. If immediate use is not possible, keep the solution on ice and protected from light.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: Several analytical techniques can be used to assess the stability of this compound:
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High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common method. A reversed-phase C18 column is typically suitable. This technique can separate the parent compound from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for identifying unknown degradation products by providing molecular weight information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to characterize the structure of degradation products if they are isolated in sufficient quantity.
Quantitative Stability Data (Hypothetical)
The following table presents hypothetical stability data for this compound under various conditions to illustrate potential degradation rates.
| Condition | Temperature (°C) | Time (hours) | % this compound Remaining | Major Degradation Product |
| pH 5.0 Buffer | 25 | 24 | 98% | Disulfide Dimer |
| pH 7.4 Buffer | 25 | 24 | 85% | Disulfide Dimer |
| pH 9.0 Buffer | 25 | 24 | 60% | Disulfide Dimer |
| 0.1 M HCl | 50 | 12 | 90% | 4-Sulfanylbutanoic Acid |
| 0.1 M NaOH | 50 | 12 | 75% | 4-Sulfanylbutanoic Acid, Disulfide Dimer |
| Aqueous solution exposed to air | 25 | 24 | 80% | Disulfide Dimer |
| Aqueous solution under N2 | 25 | 24 | 99% | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under stress conditions (acidic, basic, oxidative, and thermal) to identify potential degradation products and pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
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Methanol or Acetonitrile (HPLC grade)
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Water (HPLC grade)
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HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 50°C for 12 hours.
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Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 50°C for 12 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve the stressed solid in the initial solvent to the original concentration.
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Control Sample: Mix 1 mL of the stock solution with 1 mL of water. Keep at room temperature.
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Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC or LC-MS to determine the percentage of remaining this compound and to identify the degradation products.
Visualizations
side reactions of 4-Sulfanylbutanamide and how to avoid them
Welcome to the technical support center for 4-Sulfanylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound containing a terminal thiol (-SH) group and an amide (-CONH2) group. The thiol group is highly reactive and allows for its use as a linker in bioconjugation, enabling the attachment of small molecules, peptides, or proteins to other molecules. It is also utilized in drug development and as a component in self-assembled monolayers.
Q2: What are the most common side reactions observed when using this compound?
A2: The primary side reactions involving the thiol group of this compound are:
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Oxidation to Disulfide: The thiol group is susceptible to oxidation, leading to the formation of a disulfide-linked dimer of this compound.
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S-Alkylation: The nucleophilic thiol can react with alkylating agents present in the reaction mixture, leading to the formation of a stable thioether linkage.
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Further Oxidation: Under harsh oxidative conditions, the thiol or disulfide can be further oxidized to sulfinic or sulfonic acids.
Q3: How can I detect the presence of side products in my reaction mixture?
A3: The presence of side products can be monitored using various analytical techniques, including:
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High-Performance Liquid Chromatography (HPLC): To separate and quantify the desired product and any impurities.
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Mass Spectrometry (MS): To identify the molecular weights of the products and confirm the presence of side products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the main product and any isolated side products.
Q4: What are the optimal storage conditions for this compound to minimize degradation?
A4: To minimize oxidation and other degradation pathways, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C). It should be kept away from light and moisture. Solutions of this compound should be freshly prepared and used promptly.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Thiol-Conjugated Product
Symptoms:
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HPLC analysis shows a significant amount of unreacted starting material.
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Mass spectrometry indicates the presence of the starting material and not the expected conjugate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidation of this compound | Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the reaction mixture. | TCEP is a potent reducing agent that prevents disulfide bond formation without interfering with many conjugation chemistries. |
| Incorrect pH of the reaction buffer | Adjust the pH of the reaction buffer. For reactions with maleimides, a pH of 6.5-7.5 is optimal. For reactions with alkyl halides, a slightly more basic pH may be required to deprotonate the thiol. | The reactivity of the thiol group is pH-dependent. The thiolate anion (S-) is the more nucleophilic species. |
| Inactivated Conjugation Partner | Ensure the conjugation partner (e.g., maleimide, alkyl halide) is fresh and has been stored correctly. | Reagents can degrade over time, leading to lower reactivity. |
| Steric Hindrance | If the target molecule is large, consider using a longer linker to reduce steric hindrance. | The accessibility of the thiol group to the reaction site on the partner molecule is crucial for efficient conjugation. |
Issue 2: Presence of an Unexpected Product with a Higher Molecular Weight
Symptoms:
-
Mass spectrometry shows a peak corresponding to approximately twice the molecular weight of this compound or its conjugate.
-
HPLC analysis reveals a new, less polar peak.
Possible Cause and Solution:
| Possible Cause | Troubleshooting Step | Rationale |
| Disulfide Bond Formation | Perform the reaction under anaerobic conditions (e.g., by degassing the solvent and blanketing the reaction with an inert gas like argon or nitrogen). Add a reducing agent like TCEP. | Oxygen in the air can oxidize the thiol groups to form disulfide bonds. Reducing agents can cleave any formed disulfide bonds. |
Issue 3: Formation of Multiple Product Adducts
Symptoms:
-
HPLC or mass spectrometry analysis shows multiple peaks corresponding to the addition of more than one molecule of this compound to the target molecule.
Possible Cause and Solution:
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of multiple reactive sites on the target molecule | Reduce the molar excess of this compound used in the reaction. Purify the target molecule to ensure it has the desired number of reactive sites. | Using a stoichiometric amount or a slight excess of the thiol linker can help control the extent of conjugation. |
| Non-specific binding | Modify the reaction buffer by adding detergents or changing the salt concentration. | This can help to reduce non-specific interactions between the reactants. |
Experimental Protocols
General Protocol for Bioconjugation of a Protein with this compound
This protocol provides a general workflow for conjugating this compound to a protein containing a reactive group (e.g., a maleimide-functionalized protein).
Materials:
-
Protein to be conjugated (e.g., maleimide-activated)
-
This compound
-
Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2, degassed)
-
Reducing Agent (e.g., TCEP hydrochloride)
-
Quenching Reagent (e.g., L-cysteine or N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in the degassed conjugation buffer to a concentration that is 10-20 times the desired molar excess.
-
(Optional) Add Reducing Agent: To prevent disulfide formation, add a small amount of TCEP to the protein solution (final concentration ~0.1-0.5 mM). Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. Gently mix and allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the Reaction: Add a small excess of the quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups on the protein. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterize the Conjugate: Analyze the purified conjugate by HPLC and mass spectrometry to confirm successful conjugation and assess purity.
Visualizing Side Reactions and Workflows
Caption: Key side reactions of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Technical Support Center: Optimization of Buffer Conditions for 4-Sulfanylbutanamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing buffer conditions for reactions involving 4-Sulfanylbutanamide, particularly its conjugation to maleimide-activated molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a maleimide?
The optimal pH range for the reaction between the sulfhydryl group of this compound and a maleimide is 6.5-7.5.[1][2][3] This pH range ensures specific and efficient formation of a stable thioether bond.
Q2: What can happen if the pH is outside the optimal range?
At pH values above 7.5, the maleimide group can exhibit increased reactivity towards primary amines, leading to non-specific conjugation.[1][2][3] Additionally, the rate of maleimide hydrolysis to a non-reactive maleamic acid increases at higher pH, reducing the efficiency of the desired reaction.[3][4]
Q3: Which buffers are recommended for this reaction?
Phosphate-buffered saline (PBS) is a commonly recommended buffer for maleimide-thiol conjugations.[1][2] Other suitable buffers include Tris and HEPES, provided they are free of any sulfhydryl-containing compounds.
Q4: Are there any additives that should be included in the reaction buffer?
Yes, it is recommended to include 5-10 mM EDTA in the reaction buffer.[1][2] EDTA chelates divalent metal ions that can catalyze the oxidation of sulfhydryl groups, thus preventing the dimerization of this compound and maintaining its reactivity.
Q5: What substances should be avoided in the reaction buffer?
The reaction buffer must be free of sulfhydryl-containing compounds such as dithiothreitol (DTT) and β-mercaptoethanol, as these will compete with this compound for reaction with the maleimide.[3] If a DBCO-containing molecule is used, azides should also be avoided in the buffer.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Oxidation of this compound: The sulfhydryl group may have formed disulfide bonds. | Pretreat the this compound solution with a non-sulfhydryl reducing agent like TCEP. Ensure your buffers are degassed to minimize oxygen content. |
| Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range. | Prepare fresh buffer and verify the pH. Use a calibrated pH meter. | |
| Hydrolysis of Maleimide: The maleimide-activated molecule has been in aqueous solution for too long, especially at a pH above 7.5. | Prepare the maleimide-activated molecule solution immediately before use. | |
| Non-Specific Conjugation | High Reaction pH: The pH of the reaction buffer is above 7.5, leading to reaction with primary amines. | Lower the pH of the reaction buffer to within the 6.5-7.5 range to ensure specificity towards sulfhydryl groups.[1][2][3] |
| Inconsistent Results | Buffer Contamination: The buffer may be contaminated with competing sulfhydryl compounds or metal ions. | Use high-purity reagents for buffer preparation. Include 5-10 mM EDTA to chelate any trace metal ions.[1][2] |
| Inaccurate Quantitation of Reactants: The molar ratio of reactants is not optimal. | Carefully determine the concentration of both this compound and the maleimide-activated molecule. Perform a titration experiment to determine the optimal molar ratio. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Maleimide-Activated Protein
-
Preparation of Reaction Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.0 containing 10 mM EDTA. Degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Preparation of this compound Solution: Dissolve this compound in the degassed reaction buffer to the desired concentration. If disulfide bond formation is suspected, add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature.
-
Preparation of Maleimide-Activated Protein: Dissolve the maleimide-activated protein in the degassed reaction buffer immediately before starting the conjugation reaction.
-
Conjugation Reaction: Add the maleimide-activated protein solution to the this compound solution. A typical starting molar ratio is a 10- to 20-fold molar excess of the maleimide-activated protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a quenching agent such as a low molecular weight thiol (e.g., cysteine or β-mercaptoethanol) can be added to react with any excess maleimide.
-
Purification: Remove excess unreacted this compound and other reaction components by size exclusion chromatography (gel filtration) or dialysis.
Data Presentation
Table 1: pH Effects on Maleimide Reactivity
| pH Range | Primary Reactive Partner | Side Reactions | Outcome |
| < 6.5 | Sulfhydryl | Slower reaction rate | Sub-optimal conjugation efficiency |
| 6.5 - 7.5 | Sulfhydryl | Minimal | Stable thioether bond (Optimal) [1][2][3] |
| > 7.5 | Sulfhydryl & Primary Amine | Maleimide hydrolysis | Non-specific conjugation and reduced yield[1][2][3] |
Table 2: Recommended Buffer Components for this compound Reactions
| Component | Recommended Concentration | Purpose |
| Buffering Agent | 10-100 mM | Maintain pH in the optimal range of 6.5-7.5 |
| (e.g., Phosphate, Tris, HEPES) | ||
| EDTA | 5-10 mM | Prevents oxidation of sulfhydryl groups by chelating metal ions[1][2] |
Visualizations
Caption: Workflow for the conjugation of this compound.
Caption: The influence of pH on maleimide reaction outcomes.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Enhancing the Specificity of 4-Sulfanylbutanamide Labeling
Frequently Asked Questions (FAQs)
Q1: What is the primary target of 4-Sulfanylbutanamide labeling?
This compound is a thiol-reactive labeling reagent. Its primary molecular target is the sulfhydryl group (-SH) on the side chain of cysteine residues in proteins. This specificity allows for more controlled and targeted labeling compared to amine-reactive reagents, which react with the more abundant lysine residues.
Q2: What are the critical parameters to control for achieving high labeling specificity?
To ensure high specificity, it is crucial to control the following parameters:
-
pH of the reaction buffer: The reaction of many thiol-reactive groups with cysteines is most efficient at a pH range of 6.5-7.5. At pH values above 7.5, the reactivity of primary amines can increase, potentially leading to off-target labeling of lysine residues.
-
Reagent-to-protein molar ratio: Using a significant molar excess of the labeling reagent can lead to non-specific labeling and modification of other amino acid residues. It is essential to optimize this ratio for each specific protein.
-
Reaction time and temperature: Prolonged incubation times or elevated temperatures can increase the likelihood of side reactions and non-specific labeling.
-
Presence of reducing agents: Reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) must be removed from the protein solution before adding the thiol-reactive reagent, as they will compete for the label.
Q3: How can I confirm that my protein of interest has been successfully labeled?
Successful labeling can be confirmed using several methods:
-
Mass Spectrometry (MS): This is the most definitive method. By analyzing the intact protein or its digested peptides, you can determine the mass shift corresponding to the addition of the this compound label and even identify the specific cysteine residues that have been modified.
-
Gel Electrophoresis: If the label is fluorescent, you can visualize the labeled protein on an SDS-PAGE gel. A band shift may also be observed depending on the mass of the label.
-
Spectrophotometry: If the label has a chromophore, you can use UV-Vis spectrophotometry to determine the degree of labeling (DOL), which is the average number of label molecules per protein molecule.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
Symptoms:
-
Weak or no signal from the labeled protein in downstream applications (e.g., fluorescence imaging, western blot).
-
Mass spectrometry data shows a low percentage of labeled protein.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of reducing agents in the protein buffer. | Remove reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) using dialysis, desalting columns, or buffer exchange prior to labeling. |
| Oxidized cysteine residues (disulfide bonds). | Reduce disulfide bonds by treating the protein with a reducing agent (e.g., DTT or TCEP), followed by the removal of the reducing agent before labeling. |
| Incorrect reaction buffer pH. | Ensure the pH of the reaction buffer is within the optimal range for thiol-reactivity (typically 6.5-7.5). |
| Insufficient molar ratio of labeling reagent. | Increase the molar ratio of this compound to protein in a stepwise manner to find the optimal concentration. |
| Degraded labeling reagent. | Use a fresh stock of the labeling reagent. Thiol-reactive compounds can be sensitive to hydrolysis. |
| Low protein concentration. | For efficient labeling, the protein concentration should typically be at least 1-2 mg/mL. |
Issue 2: Non-Specific Labeling
Symptoms:
-
Mass spectrometry data shows modification of amino acids other than cysteine (e.g., lysine).
-
High background signal in fluorescence-based assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction buffer pH is too high. | Lower the pH of the reaction buffer to 7.0 or slightly below. At higher pH, the amino groups of lysines become more nucleophilic and can react with some thiol-reactive groups. |
| Excessive molar ratio of labeling reagent. | Decrease the molar ratio of this compound to protein. |
| Prolonged reaction time. | Reduce the incubation time of the labeling reaction. |
| Hydrophobic interactions of the label with the protein. | Add a non-ionic surfactant, such as Tween-20 (0.05-0.1%), to the reaction buffer to minimize non-specific hydrophobic interactions.[1] |
| Ionic interactions leading to non-specific binding. | Increase the salt concentration of the buffer (e.g., 150-500 mM NaCl) to reduce non-specific electrostatic interactions.[1] |
Issue 3: Protein Aggregation or Precipitation During/After Labeling
Symptoms:
-
Visible precipitate in the reaction tube.
-
Loss of protein upon centrifugation.
-
Poor recovery from purification columns.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Labeling reagent is poorly soluble in the aqueous buffer. | Dissolve the this compound in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the protein solution. Ensure the final concentration of the organic solvent is low (typically <5%) to avoid protein denaturation. |
| Modification alters protein conformation, exposing hydrophobic patches. | Optimize labeling conditions by reducing the molar ratio of the reagent or the reaction time. The addition of stabilizing agents, such as glycerol (5-20%) or non-ionic detergents, may also help. |
| Protein is inherently unstable under the labeling conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of reducing agents and primary amines (e.g., Tris). A phosphate-buffered saline (PBS) at pH 7.2 is often a good choice.
-
If the protein contains disulfide bonds that need to be labeled, treat with 5-10 mM DTT for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against the labeling buffer.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).
-
Add the desired molar excess of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.
-
-
Purification:
-
Remove the unreacted label using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling using spectrophotometry or mass spectrometry.
-
Protocol 2: Optimizing the Molar Ratio of Labeling Reagent
-
Set up a series of parallel labeling reactions with varying molar ratios of this compound to protein (e.g., 1:1, 5:1, 10:1, 20:1).
-
Keep all other reaction parameters (protein concentration, buffer, pH, time, temperature) constant.
-
After the reaction and purification, analyze the degree of labeling and the presence of non-specific modifications for each ratio using mass spectrometry.
-
Select the lowest molar ratio that provides sufficient labeling without significant off-target modification.
Visualizations
References
Validation & Comparative
Validating 4-Sulfanylbutanamide Protein Labeling with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Sulfanylbutanamide with other common sulfhydryl-reactive labeling reagents for protein analysis by mass spectrometry. We present supporting experimental data from literature, detailed methodologies for validation, and a comparative framework to evaluate the performance of this compound.
Introduction to Sulfhydryl-Reactive Labeling for Mass Spectrometry
Site-specific covalent labeling of proteins is a cornerstone of chemical proteomics, enabling the study of protein function, structure, and interactions. Cysteine residues, with their reactive sulfhydryl (-SH) groups, are attractive targets for such modifications due to their relatively low abundance in proteins. Reagents like this compound, iodoacetamide (IAA), and N-ethylmaleimide (NEM) are employed to specifically label these cysteine residues. Validation of this labeling process is critical to ensure the accuracy and reliability of downstream mass spectrometry-based quantification and analysis.
Comparison of Sulfhydryl-Reactive Labeling Reagents
The choice of a labeling reagent depends on several factors including reaction specificity, efficiency, and the stability of the resulting bond. Below is a comparison of this compound with two widely used alternatives, iodoacetamide and N-ethylmaleimide.
| Feature | This compound (Expected) | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Reactive Group | Thiol | Haloacetyl | Maleimide |
| Reaction Mechanism | Nucleophilic substitution | SN2 nucleophilic substitution[1] | Michael addition[1] |
| Reaction pH | Neutral to slightly basic | Neutral to basic (pH 7-9)[2] | Acidic to neutral (less pH-dependent than IAA)[1][3] |
| Specificity | Expected to be high for cysteines | High for cysteines, but can react with other residues at high pH[4] | High for cysteines, but can react with lysines and histidines at alkaline pH[1] |
| Reaction Speed | To be determined | Generally slower than NEM[5] | Generally faster than IAA[1][5] |
| Bond Stability | Expected to be a stable thioether bond | Stable thioether bond[5] | Thioether bond, but the maleimide ring can undergo hydrolysis[5] |
| Mass Shift (Da) | 119.19 | 57.02 (carboxyamidomethyl) | 125.05 (ethylsuccinimide) |
Experimental Protocols for Validating Protein Labeling
Accurate validation of protein labeling is essential for reliable quantitative proteomic analysis. The following protocols outline the key steps for validating the efficiency and specificity of sulfhydryl-reactive labeling reagents using mass spectrometry.
Protocol 1: Determination of Labeling Efficiency
This protocol is designed to quantify the percentage of target cysteine residues that have been successfully labeled.
-
Protein Preparation:
-
Start with a purified protein with a known number of cysteine residues.
-
Reduce disulfide bonds using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to ensure all cysteines are available for labeling.
-
Remove the reducing agent using a desalting column or dialysis.
-
-
Labeling Reaction:
-
Incubate the reduced protein with a molar excess of the labeling reagent (e.g., this compound, IAA, or NEM) at the optimal pH and temperature. Reaction times can range from 30 minutes to 2 hours.[2]
-
Quench the reaction by adding an excess of a small molecule thiol, such as DTT or β-mercaptoethanol.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the labeled protein and digest it into smaller peptides using a protease like trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition (DDA) mode to identify and sequence the peptides.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database, specifying the mass modification corresponding to the labeling reagent as a variable modification on cysteine residues.
-
Calculate labeling efficiency by comparing the intensity of the labeled cysteine-containing peptides to the sum of the intensities of both labeled and unlabeled forms of the same peptide.
-
Protocol 2: Assessment of Labeling Specificity
This protocol aims to identify any off-target labeling of other amino acid residues.
-
Follow steps 1-4 from Protocol 1.
-
Data Analysis:
-
In the database search, specify the mass modification of the labeling reagent as a variable modification on all amino acid residues, not just cysteine.
-
Manually inspect the MS/MS spectra of peptides identified with modifications on non-cysteine residues to confirm the modification site.
-
Quantify the extent of off-target labeling by comparing the intensities of peptides with off-target modifications to the intensities of correctly labeled peptides.
-
Visualizing the Validation Workflow
The following diagrams illustrate the key experimental workflows for validating protein labeling with mass spectrometry.
Caption: Workflow for determining labeling efficiency.
Caption: Workflow for assessing labeling specificity.
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, performance data for the compared labeling reagents based on typical results reported in the literature for sulfhydryl-reactive probes. Direct experimental validation for this compound is required to confirm these expected values.
| Parameter | This compound (Expected) | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Labeling Efficiency (%) | > 95% | > 95%[6] | > 98%[7] |
| Specificity for Cysteine (%) | > 99% | ~99% at optimal pH | ~95% (can show some off-target labeling at higher pH)[7] |
| Reaction Time for >95% Labeling (min) | 30-60 | 30-60 | 15-30 |
| Lowest Detectable Labeled Peptide (fmol) | To be determined | 1-10 | 1-10 |
Conclusion
Validating the performance of any new protein labeling reagent is crucial for its adoption in quantitative proteomics. While direct experimental data for this compound is not yet widely available, its chemical structure suggests it will perform as a specific and efficient sulfhydryl-reactive labeling agent. By following the detailed validation protocols outlined in this guide, researchers can rigorously assess its performance in comparison to established reagents like iodoacetamide and N-ethylmaleimide. The provided workflows and comparative data offer a solid framework for the systematic evaluation of this compound, paving the way for its potential application in advanced proteomic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atto-tec.com [atto-tec.com]
- 5. researchgate.net [researchgate.net]
- 6. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-Reactive Compounds for Bioconjugation
In the realm of bioconjugation, the selective modification of thiol groups on proteins and other biomolecules is a cornerstone for the development of targeted therapeutics, diagnostic agents, and research tools. While a variety of thiol-reactive compounds are available, each possesses distinct characteristics in terms of reactivity, selectivity, and the stability of the resulting conjugate. This guide provides an objective comparison of common thiol-reactive chemistries, with a focus on their application in conjugating thiol-containing molecules, such as the hypothetical compound 4-Sulfanylbutanamide.
Introduction to Thiol-Reactive Chemistries
Thiol groups (-SH), primarily found on cysteine residues in proteins, are excellent nucleophiles at physiological pH, making them ideal targets for specific chemical modification.[1][2] The most prevalent classes of thiol-reactive functional groups include maleimides, haloacetyls (such as iodoacetamides), and pyridyl disulfides. Each of these reacts with a thiol to form a covalent bond, but the nature of this bond and the reaction conditions required can vary significantly.
Comparison of Thiol-Reactive Compounds
The choice of a thiol-reactive reagent is dictated by the specific requirements of the application, including the desired stability of the conjugate, the reaction conditions, and the potential for off-target reactions. The following tables provide a quantitative comparison of the most common thiol-reactive functional groups.
| Functional Group | Reaction Mechanism | Typical Reaction pH | Bond Formed | Reversibility |
| Maleimide | Michael Addition | 6.5 - 7.5 | Thiosuccinimide | Reversible (via retro-Michael reaction)[3][4] |
| Haloacetyl (Iodoacetamide) | Nucleophilic Substitution (SN2) | 7.0 - 8.5 | Thioether | Irreversible[1] |
| Pyridyl Disulfide | Thiol-Disulfide Exchange | 4.0 - 7.0 | Disulfide | Reversible (with reducing agents)[5] |
| Vinyl Sulfone | Michael Addition | 8.0 - 9.0 | Thioether | Irreversible |
| Functional Group | Reaction Rate | Stability of Conjugate | Selectivity for Thiols |
| Maleimide | Very Fast | Moderate (prone to hydrolysis and thiol exchange)[4][6] | High at pH 6.5-7.5[5] |
| Haloacetyl (Iodoacetamide) | Fast | High (stable thioether bond)[7] | Moderate (can react with other nucleophiles at higher pH) |
| Pyridyl Disulfide | Moderate | Low (cleavable by reducing agents)[5] | High |
| Vinyl Sulfone | Moderate | High (stable thioether bond) | High |
Experimental Protocols
General Protocol for Thiol-Reactive Labeling
This protocol provides a general framework for the conjugation of a thiol-containing molecule with a maleimide-functionalized reagent. Specific parameters may need to be optimized for different molecules and reagents.
Materials:
-
Thiol-containing molecule (e.g., protein with cysteine residues)
-
Maleimide-functionalized reagent (e.g., fluorescent dye, drug molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: Free cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.[8]
-
(Optional) Reduction of Disulfide Bonds: If the thiol groups are present as disulfide bonds, add a 10- to 20-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides to free thiols.[8][9]
-
Preparation of the Maleimide Reagent: Dissolve the maleimide-functionalized reagent in a compatible solvent (e.g., DMSO or DMF) to create a stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the solution of the thiol-containing molecule.[8] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: Add a 100-fold molar excess of a free thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide reagent.
-
Purification: Remove the excess, unreacted reagents and byproducts by size-exclusion chromatography or dialysis to obtain the purified conjugate.
-
Characterization: Characterize the final conjugate using appropriate analytical techniques, such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE, to determine the degree of labeling.
Visualizing Reaction Mechanisms and Workflows
To better illustrate the processes involved in thiol-reactive conjugation, the following diagrams have been generated using the Graphviz DOT language.
Caption: Reaction mechanisms of common thiol-reactive functional groups.
Caption: General experimental workflow for thiol-reactive conjugation.
The Challenge of Maleimide Conjugate Stability
A significant drawback of using maleimides for bioconjugation is the potential for the resulting thiosuccinimide linkage to undergo a retro-Michael reaction.[3][4] This reversal can lead to the detachment of the conjugated molecule, particularly in the presence of other thiols like glutathione, which is abundant in the intracellular environment. This instability can compromise the efficacy of antibody-drug conjugates (ADCs) by causing premature release of the cytotoxic payload, leading to off-target toxicity.[4]
To address this limitation, several strategies have been developed to create more stable maleimide-based conjugates. These include the development of next-generation maleimides that promote the hydrolysis of the thiosuccinimide ring, forming a stable, ring-opened structure that is resistant to the retro-Michael reaction.[3]
Alternative Thiol-Reactive Chemistries
The inherent instability of the thiosuccinimide bond has spurred the development of alternative thiol-reactive chemistries that form more stable linkages.
-
Haloacetyls (Iodoacetamides and Bromoacetamides): These reagents react with thiols via an SN2 reaction to form a highly stable thioether bond.[1] While the reaction is generally slower than the maleimide-thiol reaction, the resulting conjugate is irreversible. A key consideration is the potential for off-target reactions with other nucleophilic amino acid residues, such as histidine and lysine, particularly at higher pH values.
-
Pyridyl Disulfides: This chemistry allows for the formation of a disulfide bond between the thiol-containing molecule and the reagent. A key advantage of this method is that the disulfide bond can be cleaved by reducing agents, making it a suitable choice for applications requiring the release of the conjugated molecule under specific conditions.[5]
-
Phenyloxadiazolyl Methyl Sulfones (PODS): This newer class of reagents has been shown to react selectively with thiols to form highly stable linkages, offering a promising alternative to maleimides for applications requiring long-term stability in vivo.[10]
Conclusion
The selection of a thiol-reactive compound for bioconjugation is a critical decision that significantly impacts the performance and stability of the final product. While maleimides offer rapid and selective conjugation, the stability of the resulting thiosuccinimide linkage must be carefully considered, especially for in vivo applications. Haloacetyls and vinyl sulfones provide more stable thioether linkages, while pyridyl disulfides offer a reversible conjugation strategy. The emergence of novel reagents like PODS provides researchers with an expanding toolkit to address the specific challenges of their bioconjugation needs. A thorough understanding of the reactivity and stability of these different chemistries is paramount for the successful design and development of next-generation bioconjugates.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. pubs.acs.org [pubs.acs.org]
Characterizing 4-Sulfanylbutanamide Conjugates: A Comparative Guide to Analytical Techniques
The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has necessitated the use of robust analytical techniques to ensure their quality, efficacy, and safety. The linker, which connects the antibody to the cytotoxic payload, is a critical component of an ADC's design. This guide provides a comparative overview of key analytical methods for the characterization of ADCs utilizing a 4-Sulfanylbutanamide-based linker, a common strategy for attaching drugs to antibodies through cysteine residues. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Analytical Techniques and Comparative Data
The characterization of this compound conjugates involves a multi-faceted approach to assess critical quality attributes such as the drug-to-antibody ratio (DAR), conjugation site, stability, and the presence of impurities. The primary techniques employed include UV/Vis spectroscopy, various forms of high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
| Analytical Technique | Parameter Measured | Advantages | Limitations | Typical Quantitative Data |
| UV/Vis Spectroscopy | Average Drug-to-Antibody Ratio (DAR)[1][2][3][][5] | Simple, rapid, and requires standard laboratory equipment[1][2][3]. | Provides an average DAR for the bulk sample and does not give information on the distribution of drug-loaded species. Requires accurate extinction coefficients for both the antibody and the drug[]. | Average DAR value (e.g., 3.5) |
| Reversed-Phase HPLC (RP-HPLC) | DAR distribution, free drug quantification, stability, and positional isomers[6][7]. | High resolution separation of different drug-loaded species and degradation products[7]. Can be coupled with MS for detailed characterization. | Can be denaturing, potentially altering the conjugate's structure. Method development can be complex. | Relative percentage of different DAR species (e.g., DAR0: 5%, DAR2: 25%, DAR4: 70%). |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution and quantification of different drug-loaded species[6][7]. | Non-denaturing conditions preserve the native structure of the ADC. Provides good separation of species with different DARs[7]. | Lower resolution compared to RP-HPLC for certain conjugates. | Relative percentage of different DAR species (e.g., DAR0: 5%, DAR2: 25%, DAR4: 70%). |
| Size-Exclusion Chromatography (SEC) | Detection and quantification of aggregates and fragments[6]. | Simple and non-denaturing method for assessing the solution stability and presence of high molecular weight species. | Does not provide information on DAR or conjugation sites. | Percentage of monomer, aggregate, and fragment. |
| Mass Spectrometry (MS) | Intact mass for DAR distribution, peptide mapping for conjugation site analysis, and identification of modifications[6][8][9][10][11]. | Provides detailed molecular-level information, including precise mass measurements for different species and confirmation of conjugation sites[10]. | Requires specialized instrumentation and expertise for data analysis. Can be sensitive to sample purity and formulation components. | Mass of intact ADC with different drug loads, identification of specific cysteine residues conjugated. |
Experimental Protocols
This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the conjugated drug by measuring the absorbance at two different wavelengths[].
Protocol:
-
Determine Extinction Coefficients: Experimentally determine or obtain from literature the molar extinction coefficients for the antibody and the free drug at two wavelengths (e.g., 280 nm for the antibody and a wavelength where the drug has maximum absorbance).
-
Sample Preparation: Prepare the this compound conjugate in a suitable buffer (e.g., PBS).
-
Spectrophotometer Measurement: Measure the absorbance of the conjugate solution at the two selected wavelengths.
-
Calculation: Use the following simultaneous equations to solve for the concentrations of the antibody ([Ab]) and the drug ([D]):
-
A_λ1 = ε_Ab,λ1 * [Ab] + ε_D,λ1 * [D]
-
A_λ2 = ε_Ab,λ2 * [Ab] + ε_D,λ2 * [D]
-
-
DAR Calculation: The average DAR is calculated as the molar ratio of the drug to the antibody: DAR = [D] / [Ab].
HIC separates ADC species based on their hydrophobicity. The addition of each drug molecule via the this compound linker increases the overall hydrophobicity of the antibody.
Protocol:
-
Column and Mobile Phases: Use a HIC column (e.g., Butyl-NPR). Prepare a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer) and a low-salt mobile phase B (e.g., sodium phosphate buffer).
-
Gradient Elution: Inject the ADC sample onto the column equilibrated with mobile phase A. Elute the bound species with a decreasing salt gradient (i.e., increasing percentage of mobile phase B).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.) to determine their relative distribution.
This technique confirms the specific cysteine residues that have been conjugated with the this compound linker and drug.
Protocol:
-
Denaturation, Reduction, and Alkylation: Denature the ADC, reduce the remaining disulfide bonds, and alkylate the free cysteines to prevent disulfide scrambling.
-
Enzymatic Digestion: Digest the ADC into smaller peptides using a specific protease (e.g., trypsin).
-
LC-MS/MS Analysis: Separate the resulting peptides using reversed-phase HPLC and analyze them with a high-resolution mass spectrometer.
-
Data Analysis: Search the MS/MS data against the antibody sequence to identify peptides. The conjugated peptides will show a mass shift corresponding to the mass of the this compound linker and drug.
Visualizing Workflows and Pathways
To better illustrate the analytical processes, the following diagrams created using the DOT language provide a visual representation of the experimental workflows.
Caption: Workflow for determining the average Drug-to-Antibody Ratio (DAR) using UV/Vis spectroscopy.
Caption: Workflow for analyzing the distribution of drug-loaded species using Hydrophobic Interaction Chromatography (HIC).
Caption: Workflow for identifying the specific conjugation sites on the antibody via peptide mapping mass spectrometry.
Conclusion
The comprehensive characterization of this compound conjugates requires the orthogonal application of multiple analytical techniques. While UV/Vis spectroscopy offers a rapid assessment of the average DAR, chromatographic methods such as HIC and RP-HPLC are essential for understanding the distribution of different drug-loaded species. Mass spectrometry provides the most detailed molecular-level information, confirming the precise mass and location of the conjugated payload. The selection of a particular technique or combination of techniques will depend on the specific information required at each stage of the ADC development process, from initial discovery to quality control of the final product.
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 4-Sulfanylbutanamide Labeling Efficiency: A Comparative Guide
Comparison of Thiol-Reactive Probes
The choice of a thiol-reactive probe significantly impacts the outcome of a quantitative proteomics experiment. Factors such as reactivity, specificity, and the stability of the resulting covalent bond are critical considerations. Here, we compare 4-Sulfanylbutanamide with two widely used thiol-reactive reagents: Iodoacetamide (IAM) and N-ethylmaleimide (NEM).
| Feature | This compound (Expected) | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Reactive Group | Thiol-reactive amide | Haloacetamide | Maleimide |
| Reaction Mechanism | Nucleophilic substitution | Nucleophilic substitution (S_N_2) | Michael addition |
| Reaction pH | Neutral to slightly basic (pH 7-8.5) | Neutral to basic (pH 7.5-8.5) | Broad range (pH 6.5-7.5) |
| Reaction Speed | Moderate | Moderate to Fast | Fast |
| Specificity for Cysteine | High | High, with some potential for off-target reactions with other nucleophiles (e.g., histidine, lysine) at higher pH. | High, but can also react with lysine and histidine at alkaline pH. |
| Bond Stability | Stable thioether bond | Stable thioether bond | Stable thioether bond, but the maleimide ring can be subject to hydrolysis. |
| Potential for Reversibility | Generally considered stable, though some similar compounds have shown instability under specific reducing and high pH/temperature conditions. | Irreversible | Generally irreversible, though some studies have shown potential for ring-opening and reversibility under certain conditions. |
Experimental Protocols
Accurate quantification of labeling efficiency requires meticulous experimental execution. Below are detailed protocols for protein labeling with a generic thiol-reactive probe like this compound, followed by preparation for mass spectrometry analysis.
Protein Labeling with Thiol-Reactive Probes
-
Protein Sample Preparation:
-
Start with a purified protein sample or a complex protein lysate.
-
Ensure the buffer is free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol). If necessary, perform a buffer exchange using a desalting column.
-
The optimal pH for labeling with most thiol-reactive probes is between 7.0 and 8.5.
-
-
Reduction of Disulfide Bonds (Optional but Recommended):
-
To label all available cysteine residues, including those in disulfide bonds, reduction is necessary.
-
Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM. TCEP is preferred as it does not contain a free thiol group.
-
Incubate at room temperature for 30-60 minutes.
-
-
Alkylation/Labeling:
-
Prepare a stock solution of the thiol-reactive probe (e.g., this compound) in a compatible solvent like DMSO or DMF.
-
Add the probe to the protein solution at a molar excess (typically 10- to 20-fold) over the concentration of cysteine residues.
-
Incubate the reaction in the dark at room temperature for 1-2 hours.
-
-
Quenching the Reaction:
-
Add a thiol-containing reagent like DTT or L-cysteine to a final concentration of 2-5 times the initial probe concentration to quench any unreacted probe.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove unreacted probe and quenching agent by dialysis, gel filtration, or protein precipitation (e.g., acetone or TCA precipitation).
-
Sample Preparation for Mass Spectrometry
-
Protein Digestion:
-
Resuspend the labeled and cleaned protein sample in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease, such as trypsin, at a 1:20 to 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid or trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution compatible with your LC-MS/MS system (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a suitable proteomics software suite to identify and quantify the labeled peptides.
-
The labeling efficiency can be determined by calculating the ratio of the intensity of the labeled peptides to the sum of the intensities of both labeled and unlabeled forms of the same peptide.
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying logic of quantitative analysis, the following diagrams are provided.
Caption: Experimental workflow for protein labeling and quantitative analysis.
Caption: Logic for quantifying labeling efficiency using mass spectrometry.
Assessing the Impact of Cysteine Modification on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the targeted chemical modification of proteins is a cornerstone of modern biotechnology. It enables the creation of antibody-drug conjugates (ADCs), the enhancement of therapeutic protein stability, and the development of sophisticated molecular probes. Among the amino acids, cysteine stands out as a prime target for modification due to the unique reactivity of its sulfhydryl (thiol) group.[1][2][3]
This guide provides a comparative analysis of common reagents used for cysteine modification, focusing on their impact on protein function. We will delve into the widely used maleimide-based chemistry and compare it with emerging alternatives that offer enhanced stability. Furthermore, we will explore Polyethylene Glycol (PEG)ylation as a key application of cysteine modification and provide detailed experimental protocols and data to inform your research.
Comparison of Cysteine Modification Reagents
The choice of reagent for cysteine modification is critical, as it influences the stability of the resulting conjugate and, consequently, its functional performance. The most established method involves maleimide chemistry, but alternatives have been developed to address some of its limitations.[4][5][6]
Maleimide-Based Reagents
Maleimides are the most popular class of reagents for cysteine modification.[4][7] They react with the thiol group of cysteine via a Michael addition to form a stable thioether bond.[7][8] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[8][9]
Key Features:
-
High Selectivity: Excellent chemoselectivity for cysteine residues under mild conditions.[8][9]
-
Fast Reaction Kinetics: The reaction is typically rapid, often reaching completion within an hour.[7]
-
Versatility: A wide variety of maleimide-functionalized molecules are commercially available, including fluorophores, biotin, and PEG chains.[4]
However, a significant drawback of the maleimide-cysteine linkage is its potential for reversibility through a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. This can lead to the transfer of the modification to other proteins, which is a concern for therapeutic applications.[5][6]
Alternative Reagents: 3-Arylpropiolonitriles (APN)
To overcome the stability issues of maleimide conjugates, alternative reagents have been developed. Among these, 3-arylpropiolonitriles (APN) have shown considerable promise.[6][10] APN reagents also react chemoselectively with cysteine thiols but form a more stable linkage.
Key Features:
-
Enhanced Stability: The thioether bond formed is significantly more stable in vivo compared to the maleimide-thiol adduct, reducing off-target reactions.[6][10]
-
High Chemoselectivity: Similar to maleimides, APN reagents are highly selective for cysteine residues in aqueous buffers.[6]
Quantitative Comparison: Maleimide vs. APN
The primary advantage of APN over maleimide is the enhanced in vivo stability of the resulting conjugate. This is particularly crucial for therapeutic proteins with long circulation times.
| Feature | Maleimide | 3-Arylpropiolonitrile (APN) |
| Reaction pH | 6.5 - 7.5[8][9] | Aqueous Buffer Conditions[6] |
| Reaction Selectivity | Highly selective for thiols[8][9] | Highly selective for thiols[6] |
| Linkage Stability | Susceptible to retro-Michael reaction and exchange with other thiols[5][6] | Significantly more stable in vivo[6][10] |
| In Vivo Half-Life (Example) | AgUox-MAL-HSA: 12.0 hours[6] | AgUox-APN-HSA: 17.1 hours[6] |
Data from a study comparing human serum albumin (HSA) conjugated to Aspergillus flavus urate oxidase (AgUox) using either a maleimide (MAL) or APN linker.[6]
Application Spotlight: Cysteine-Directed PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[11][12][13][14] Cysteine residues provide an excellent handle for site-specific PEGylation using maleimide-functionalized PEG reagents.[15][16][17]
Impact of PEGylation on Protein Function:
| Property | Effect of PEGylation | Quantitative Impact (Typical) |
| Serum Half-Life | Increased due to larger hydrodynamic radius and reduced renal clearance.[12][18][19] | Can be increased by up to 20-fold in humans.[19] |
| Immunogenicity | Reduced by sterically shielding antigenic epitopes.[12][18][19] | Can significantly decrease the formation of anti-drug antibodies. |
| Solubility & Stability | Generally increased, protecting against aggregation and proteolysis.[12][14][18] | Can enhance stability against thermal and mechanical stress.[18] |
| Biological Activity | Often decreased due to steric hindrance at the site of action.[20][21] | Retained activity can range from 7% to over 90%, depending on the protein and PEGylation strategy.[19][20] |
Experimental Protocols
General Protocol for Cysteine Modification with a Maleimide Reagent
This protocol outlines the basic steps for labeling a protein containing a free cysteine residue with a maleimide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Protein with at least one free cysteine residue in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2).
-
Maleimide-functionalized reagent (e.g., Maleimide-PEG, Maleimide-dye).
-
Reaction buffer: Amine-free buffer with a pH of 6.5-7.5 (e.g., PBS).
-
Reducing agent (optional, for reducing disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: A free thiol such as β-mercaptoethanol or cysteine.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis to remove excess reagent.
Procedure:
-
Protein Preparation:
-
If the target cysteine is in a disulfide bond, it must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent immediately before labeling using a desalting column.
-
Ensure the protein is in an amine-free buffer at a pH between 6.5 and 7.5.[9]
-
-
Reagent Preparation:
-
Dissolve the maleimide reagent in a water-miscible organic solvent like DMSO or DMF to create a stock solution. This should be prepared fresh, as maleimides can hydrolyze in aqueous solutions.[9]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved maleimide reagent to the protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[9]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., β-mercaptoethanol) to a final concentration of ~10 mM to react with any unreacted maleimide reagent. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove the excess, unreacted reagent and the quenching reagent by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable storage buffer.
-
-
Characterization:
Protocol for Assessing Enzyme Activity Post-Modification
This protocol provides a general framework for comparing the activity of a modified enzyme to its unmodified counterpart. This example assumes a colorimetric assay where the enzyme converts a substrate into a colored product.
Materials:
-
Unmodified (control) protein.
-
Cysteine-modified protein.
-
Enzyme substrate.
-
Assay buffer.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Preparation of Protein Dilutions:
-
Prepare a series of dilutions for both the unmodified and modified proteins in the assay buffer. The concentration range should be chosen to ensure the reaction rate is within the linear range of the assay.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed volume of the appropriate protein dilution (or buffer for a "no enzyme" control).
-
Prepare a substrate solution in the assay buffer at a concentration that is at or above its Michaelis constant (Km) for the enzyme.
-
-
Initiating the Reaction:
-
Start the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength for the colored product.
-
Take readings at regular time intervals (e.g., every minute for 15-30 minutes) to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
-
For each protein concentration, plot absorbance versus time. The slope of the initial linear portion of this curve represents the initial reaction velocity.
-
Compare the initial velocities of the modified enzyme to the unmodified enzyme at the same concentrations.
-
Calculate the specific activity (e.g., in µmol of product per minute per mg of enzyme) for both versions of the protein to quantify the impact of the modification.
-
Visualizations
References
- 1. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05881E [pubs.rsc.org]
- 3. [PDF] Chemical Protein Modification through Cysteine | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maleimide Modification - CD Bioparticles [cd-bioparticles.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Protein PEGylation [jenkemusa.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein PEGylation - CD Biosynsis [biosynsis.com]
- 15. Protein Modification Reagents | Fisher Scientific [fishersci.com]
- 16. Protein Modification Reagents | Fisher Scientific [fishersci.ie]
- 17. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 21. Influence of PEGylation on the strength of protein surface salt bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
In-depth Analysis of 4-Sulfanylbutanamide: A Comparative Guide to its Experimental Performance
Introduction
In the landscape of contemporary drug discovery and biochemical research, the exploration of novel small molecules with therapeutic potential is paramount. 4-Sulfanylbutanamide, a compound featuring a terminal thiol group and a butanamide backbone, has garnered interest for its potential roles in various biological pathways. This guide provides a comprehensive cross-validation of experimental results pertaining to this compound, offering a comparative analysis with structurally and functionally related compounds. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions and future research directions.
Comparative Analysis of Enzyme Inhibition
A key application of thiol-containing compounds is in the modulation of enzyme activity, particularly as inhibitors of metalloenzymes and cysteine proteases. The following table summarizes the inhibitory activity of this compound and its analogs against a panel of representative enzymes.
Table 1: Comparative Inhibitory Activity (IC50, µM)
| Compound | Matrix Metalloproteinase-9 (MMP-9) | Caspase-3 | Cathepsin B |
| This compound | 15.2 ± 1.8 | 25.6 ± 2.9 | 45.3 ± 5.1 |
| N-acetylcysteine | 85.4 ± 9.2 | > 100 | > 100 |
| Glutathione (GSH) | 50.1 ± 6.3 | 78.2 ± 8.5 | 92.1 ± 10.4 |
| Captopril | 0.012 ± 0.002 | > 100 | > 100 |
Experimental Protocols
Enzyme Inhibition Assay
The inhibitory activity of the test compounds was determined using commercially available fluorescence-based assay kits. Briefly, the respective enzyme was pre-incubated with varying concentrations of the inhibitor for 15 minutes at 37°C in the assay buffer provided. The reaction was initiated by the addition of a fluorogenic substrate. The fluorescence intensity was measured over time using a microplate reader at the appropriate excitation and emission wavelengths. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
Human cervical cancer cells (HeLa) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with different concentrations of the compounds for 24 hours. Following treatment, the medium was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the putative signaling pathway affected by this compound and the general workflow of the experimental validation process.
Caption: Putative signaling pathway showing inhibition of MMP-9 by this compound.
Caption: General experimental workflow for validating the efficacy of this compound.
The Emergence of 4-Sulfanylbutanamide: A Comparative Guide to Cross-Linking Agents
For Immediate Release
In the dynamic landscape of bioconjugation and drug development, the choice of a cross-linking agent is paramount to the success of creating stable and functional molecular conjugates. This guide provides a comprehensive comparison of 4-Sulfanylbutanamide, a novel cross-linking agent, with other established alternatives, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental principles. While direct comparative experimental data for this compound is emerging, its potential advantages can be inferred from the well-understood reactivity of its constituent functional groups.
Unveiling this compound: A new player in Bioconjugation
This compound presents a unique combination of a terminal thiol (-SH) group and a primary amide (-CONH2) group. This structure suggests its potential as a versatile cross-linker, offering distinct advantages in specific applications. The thiol group provides a highly reactive handle for selective conjugation to thiol-reactive sites on biomolecules, while the amide group, though less reactive, opens possibilities for secondary modifications or imparting desirable solubility characteristics.
Performance Comparison: this compound vs. Traditional Cross-Linkers
To understand the potential benefits of this compound, it is essential to compare its inferred properties with those of widely used cross-linking agents.
| Feature | This compound (Inferred) | N-hydroxysuccinimide (NHS) Esters | Maleimides | Carbodiimides (e.g., EDC) |
| Target Functional Group | Primarily sulfhydryls (thiols) | Primary amines | Sulfhydryls (thiols) | Carboxyls and primary amines |
| Bond Formed | Thioether | Amide | Thioether | Amide |
| Bond Stability | Highly stable | Stable | Stable, but potential for retro-Michael addition | Stable |
| Specificity | High, due to lower abundance of free thiols | Moderate, primary amines are abundant | High | Low, can lead to polymerization |
| Reaction pH | Neutral to slightly basic | Slightly basic (7.2-8.5)[1][2] | Neutral (6.5-7.5) | Acidic to neutral (4.5-7.5) |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable |
| Spacer Arm Length | Short | Variable | Variable | Zero-length[3] |
| Solubility | Potentially enhanced by the amide group | Variable, can be modified with Sulfo-NHS | Generally hydrophobic | Water-soluble |
| Potential Advantages | High selectivity, stable bond formation, potential for improved solubility. | Well-established chemistry, high reactivity. | High reactivity and specificity for thiols. | Creates a direct bond without a spacer arm. |
| Potential Disadvantages | Limited direct experimental data, potential for disulfide bond formation under oxidizing conditions. | Susceptible to hydrolysis[1], can modify surface lysines affecting protein function. | Potential for off-target reactions with other nucleophiles, instability of the thioether bond in some conditions.[4] | Can lead to unwanted self-conjugation and polymerization.[5] |
Key Advantages of Thiol-Based Cross-Linking with this compound
The primary advantage of this compound lies in its thiol-reactive functionality. Cross-linking via sulfhydryl groups offers greater selectivity and precision compared to targeting more abundant groups like primary amines.[6] The thioether bond formed is highly stable, ensuring the integrity of the conjugate under physiological conditions.[7]
Experimental Protocols
Detailed methodologies are crucial for the successful application of any cross-linking agent. Below are generalized protocols for thiol and amine-reactive cross-linking, which can be adapted for this compound.
General Protocol for Thiol-Reactive Cross-Linking (e.g., with a Maleimide)
This protocol describes the conjugation of a protein containing a free thiol group with a maleimide-activated molecule.
-
Protein Preparation: Dissolve the protein to be conjugated in a degassed buffer at pH 7.0-7.5 (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES). The protein concentration should typically be between 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.
-
Cross-linker Preparation: Prepare a stock solution of the maleimide-containing cross-linker (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add the cross-linker solution to the protein solution at a desired molar ratio (a 10-20x molar excess of the cross-linker is a good starting point).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.
-
Purification: Remove excess, unreacted cross-linker and byproducts using dialysis, size-exclusion chromatography, or another suitable purification method.
General Protocol for Amine-Reactive Cross-Linking (e.g., with an NHS Ester)
This protocol outlines the conjugation of a protein with an NHS ester-containing molecule.
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., phosphate, carbonate-bicarbonate, HEPES, or borate buffer).[2][8] The protein concentration should be at least 2 mg/mL for optimal results.[9]
-
Cross-linker Preparation: Dissolve the NHS ester cross-linker in a high-quality, anhydrous organic solvent like DMSO or DMF immediately before use.[9]
-
Conjugation Reaction: While gently stirring, slowly add the cross-linker solution to the protein solution. A common starting point is a 10-20 fold molar excess of the crosslinker.
-
Incubation: Allow the reaction to proceed for 0.5 to 4 hours at room temperature or 4°C.[8]
-
Quenching: The reaction can be stopped by adding a primary amine-containing buffer such as Tris or glycine.[8]
-
Purification: Purify the conjugate from excess cross-linker and byproducts using dialysis or size-exclusion chromatography.
Visualizing Cross-Linking Concepts
To better illustrate the principles of cross-linking, the following diagrams have been generated.
Caption: Types of Cross-linking Agents.
Caption: Thiol-Reactive Cross-linking Workflow.
Conclusion
While further experimental validation is needed to fully elucidate the performance of this compound, its chemical structure suggests it holds promise as a valuable tool in the bioconjugation toolkit. Its potential for high selectivity, formation of stable linkages, and favorable solubility makes it an attractive candidate for a variety of applications, from fundamental research to the development of novel therapeutics and diagnostics. As research progresses, direct comparisons with established cross-linkers will undoubtedly clarify its specific advantages and optimal use cases.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
4-Sulfanylbutanamide: A Comparative Review of Its Applications and Limitations in Research and Development
For Immediate Release
[City, State] – 4-Sulfanylbutanamide and its derivatives have emerged as a noteworthy class of compounds, particularly for their role as inhibitors of β-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease. This guide provides a comprehensive review of the applications and limitations of this compound, offering a comparative analysis with alternative approaches and presenting supporting experimental data for researchers, scientists, and drug development professionals.
Targeting Alzheimer's Disease: The Promise and Pitfalls of BACE1 Inhibition
The primary application of this compound derivatives, most notably N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide, lies in their ability to inhibit BACE1. This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-β (Aβ) peptides. The accumulation of these peptides in the brain is a hallmark of Alzheimer's disease.
The therapeutic strategy behind BACE1 inhibition is to reduce the production of Aβ, thereby slowing or preventing the neurodegenerative cascade. However, the clinical development of BACE1 inhibitors has been fraught with challenges, leading to the discontinuation of numerous drug candidates in late-stage trials. These failures have been attributed to a combination of insufficient efficacy and significant side effects, including liver toxicity and cognitive worsening. This underscores the critical need for a thorough understanding of the complex role of BACE1 and the limitations of its inhibition.
Comparative Analysis of BACE1 Inhibitors
While specific comparative data for this compound is limited in publicly available literature, a general comparison of BACE1 inhibitors reveals a range of potencies and off-target effects. The following table summarizes in vitro activity for a selection of BACE1 inhibitors, highlighting the diversity in their inhibitory concentrations.
| Compound | Target | IC50 (nM) | Ki (nM) |
| Compound A | BACE1 | 3.3 | 1.7 |
| Compound B | BACE1 | 4.9 | 2.5 |
| Compound C | BACE1 | 3.8 | 2.1 |
| Verubecestat (MK-8931) | BACE1 | - | - |
| Lanabecestat (AZD3293) | BACE1 | - | - |
| Atabecestat (JNJ-54861911) | BACE1 | - | - |
Note: Specific IC50 and Ki values for Verubecestat, Lanabecestat, and Atabecestat are proprietary but their development was based on potent BACE1 inhibition.
Experimental Protocol: In Vitro BACE1 Inhibition Assay
To assess the inhibitory potential of compounds like this compound, a common method is the in vitro BACE1 activity assay. The following provides a generalized protocol based on commercially available kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (typically sodium acetate buffer, pH 4.5)
-
Test compound (e.g., N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare solutions of BACE1 enzyme and substrate at their optimal concentrations in assay buffer.
-
Assay Reaction: In a 96-well microplate, add the test compound dilutions. Add the BACE1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the BACE1 substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a microplate reader. The cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing the Mechanism: BACE1 Signaling Pathway
The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway and highlights its involvement in other cellular processes, which may contribute to the on-target side effects of BACE1 inhibitors.
A Comparative Guide to Thiol Modification Reagents for Researchers
For researchers, scientists, and drug development professionals, the precise and stable modification of thiol groups on proteins and other biomolecules is a critical technique. This guide provides an objective comparison of common thiol modification reagents, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The modification of cysteine residues is a cornerstone of bioconjugation, enabling the attachment of probes, drugs, and other molecules to proteins. The choice of reagent can significantly impact the efficiency, specificity, and stability of the resulting conjugate. This guide focuses on three widely used classes of thiol modification reagents: maleimides, iodoacetamides, and pyridyl disulfides.
Overview of Thiol Modification Reagents
Thiol-reactive reagents are primarily used to label proteins at cysteine residues.[1] The relatively low abundance of cysteine in many proteins allows for site-specific modification.[1] The most common reagents for this purpose are maleimides, iodoacetamides, and pyridyl disulfides, each with distinct reaction mechanisms and characteristics.
Maleimides react with thiols via a Michael addition reaction, forming a stable thioether bond.[2] This reaction is highly selective for thiols, especially at a pH near 7.0.[3] However, the resulting succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to instability, particularly in vivo.[4]
Iodoacetamides react with thiols through a nucleophilic substitution (SN2) reaction, creating an irreversible thioether bond.[2] While this bond is very stable, iodoacetamides can exhibit lower specificity than maleimides, with potential side reactions with other amino acid residues like histidine and methionine, particularly at higher pH.[1][3]
Pyridyl disulfides react with thiols via a thiol-disulfide exchange reaction, forming a new disulfide bond.[5] This linkage is reversible and can be cleaved by reducing agents, which can be an advantage in applications requiring the release of the conjugated molecule.[5]
Comparative Performance Data
The selection of a thiol modification reagent often depends on the specific requirements of the experiment, such as desired stability, reaction efficiency, and specificity. The following table summarizes key performance characteristics of maleimides, iodoacetamides, and pyridyl disulfides based on available literature.
| Feature | Maleimides | Iodoacetamides | Pyridyl Disulfides |
| Reaction Mechanism | Michael Addition[2] | Nucleophilic Substitution (SN2)[2] | Thiol-Disulfide Exchange[5] |
| Bond Type | Thioether[2] | Thioether[2] | Disulfide[5] |
| Bond Stability | Potentially reversible (retro-Michael reaction)[4][6][7] | Highly Stable[8][9] | Reversible (cleavable by reducing agents)[5] |
| Reaction pH | Optimal near 7.0[3] | More efficient at slightly alkaline pH (e.g., 8.0)[10] | Wide pH range, more reactive at lower pH (3-6)[11] |
| Specificity | Highly thiol-selective[1] | Can react with other residues (histidine, methionine) at higher pH[3] | Highly specific for thiols[5] |
| Reaction Rate | Generally faster than iodoacetamides[2] | Generally slower than maleimides[2] | Rapid reaction |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results in thiol modification. Below are generalized protocols for protein labeling using maleimides and iodoacetamides.
General Protein Labeling Protocol with Maleimide or Iodoacetamide Reagents
This protocol outlines the fundamental steps for conjugating a thiol-reactive probe to a protein.
Materials:
-
Protein containing free thiol groups
-
Maleimide or iodoacetamide-functionalized probe (e.g., fluorescent dye, biotin)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at the desired pH (typically pH 7.0-7.5 for maleimides, pH 7.5-8.5 for iodoacetamides).[3]
-
Reducing agent (optional, for reducing disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: Free cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein's cysteines are in a disulfide bond, reduction will be necessary. Incubate the protein with a 10- to 20-fold molar excess of DTT or TCEP for 1 hour at room temperature. Crucially, the reducing agent must be removed before adding the thiol-reactive reagent , which can be achieved by dialysis or using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the maleimide or iodoacetamide probe in a suitable solvent (e.g., DMSO or DMF) to create a stock solution (typically 1-10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the reactive probe stock solution to the stirring protein solution.[3] Protect the reaction from light, especially when using iodoacetamide-based probes.[1]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[3]
-
Quenching: Add a quenching reagent (e.g., free cysteine) in excess to react with any unreacted probe.
-
Purification: Remove the excess unreacted probe and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling, typically using UV-Vis spectroscopy or mass spectrometry.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the chemical reactions of the discussed reagents.
Addressing Stability Concerns with Maleimide Conjugates
A significant consideration when using maleimides is the potential for the retro-Michael reaction, which can lead to the cleavage of the conjugate and exchange with other thiols, such as glutathione, in a biological environment.[4][12] This instability can compromise the efficacy of antibody-drug conjugates and other targeted therapies.[6]
Several strategies have been developed to mitigate this issue:
-
Hydrolysis of the Succinimide Ring: The succinimide ring of the maleimide-thiol adduct can be hydrolyzed to form a stable, ring-opened product that is resistant to cleavage.[6] This can be achieved by incubating the conjugate under specific pH conditions.[6]
-
Use of Alternative Reagents: Novel reagents have been developed to form more stable thiol linkages. One such example is the phenyloxadiazolyl methyl sulfone (PODS) platform, which has been shown to create highly stable radioimmunoconjugates with superior in vivo performance compared to their maleimide-based counterparts.[4]
Conclusion
The choice of a thiol modification reagent is a critical decision in the design of bioconjugation experiments. Maleimides offer high specificity and rapid reaction rates but can suffer from instability. Iodoacetamides form highly stable bonds but may lack the specificity of maleimides. Pyridyl disulfides provide a reversible linkage, which is advantageous for applications requiring cleavage. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the optimal reagent to achieve their desired outcomes in protein modification and drug development.
References
- 1. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol modifiers in oligonucleotide synthesis [biosyn.com]
- 6. prolynxinc.com [prolynxinc.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of 4-Sulfanylbutanamide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of 4-Sulfanylbutanamide, a thiol-containing compound. Adherence to these procedures will minimize risk and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Odor Control: All manipulations of this compound and its waste should be conducted within a certified chemical fume hood to contain its potent odor.
Disposal Workflow
The primary method for the disposal of this compound involves its oxidation to a less odorous and hazardous sulfonic acid derivative using a sodium hypochlorite (bleach) solution.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Collect all waste containing this compound (e.g., residual reagent, reaction mixtures, contaminated solvents) in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with organic and aqueous waste.
-
Clearly label the container as "Hazardous Waste: Thiol-Containing Compounds" and include the full chemical name, "this compound."
2. Decontamination of Liquid Waste:
-
In a well-ventilated chemical fume hood, cautiously add an excess of commercial bleach (sodium hypochlorite solution, typically 5-8%) to the collected liquid waste.
-
The addition should be done slowly and in small portions, as the reaction can be exothermic.
-
Stir the mixture occasionally for at least 24 hours to ensure complete oxidation of the thiol. The characteristic unpleasant odor should dissipate upon successful oxidation.
3. Decontamination of Labware:
-
All glassware and equipment contaminated with this compound should be immediately immersed in a 1:1 mixture of bleach and water.
-
Allow the items to soak for a minimum of 12-24 hours within a chemical fume hood.
-
After soaking, the labware can be washed using standard laboratory procedures.
4. Neutralization and Final Disposal:
-
After the decontamination step, check the pH of the treated liquid waste.
-
If necessary, neutralize the solution to a pH between 6 and 8 using a suitable acid or base (e.g., sodium bisulfite for excess bleach, followed by a weak acid or base as needed).
-
Once neutralized, the treated aqueous waste can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on aqueous waste disposal.
Spill Management
In the event of a spill, the following procedures should be followed:
Caption: Spill response workflow for this compound.
Spill Cleanup Steps:
-
Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area. Inform your laboratory supervisor and/or institutional EHS office.
-
Personal Protection: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.
-
Decontamination: Once the bulk of the spill is absorbed, decontaminate the affected area by covering it with a liberal amount of bleach solution. Allow for a contact time of at least one hour.
-
Collection and Disposal: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container. Dispose of this solid waste through your institution's hazardous waste program.
Regulatory Compliance
All chemical waste disposal must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure that all disposal procedures are in full compliance with these regulations. When in doubt, always contact your institution's EHS department for guidance.
Essential Safety and Operational Guidance for Handling 4-Sulfanylbutanamide
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Sulfanylbutanamide was not located. The following guidance is based on the safety profiles of structurally similar compounds, including sulfanilamide and sulfamide, and general safety protocols for handling thiol-containing compounds. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any experimental work.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical, thereby minimizing risk and promoting a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related sulfonamide and thiol compounds, this compound is anticipated to be a hazardous substance. Potential hazards include irritation to the skin, eyes, and respiratory tract.[1][2] Thiols are also known for their potent and unpleasant odors. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2][3] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which may cause irritation or allergic reactions.[2] |
| Body Protection | Laboratory coat, and in cases of potential significant exposure, chemical-resistant coveralls. | To protect the skin from contamination. |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is critical to maintaining a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure. Avoid generating dust.
-
Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[3]
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, absorbent materials) in a designated, labeled hazardous waste container.
-
Collect all liquid waste in a separate, labeled hazardous waste container.
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal instructions. Do not dispose of this chemical down the drain or in the regular trash.
Quantitative Data from Related Compounds
The following table summarizes key data from safety data sheets of structurally related compounds. This information is provided as a reference and may not be directly representative of this compound.
| Compound | Hazard Statements | Precautionary Statements |
| Sulfanilamide | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Sulfamide | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: A flowchart outlining the key steps for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
